Neopentylbenzene
説明
Structure
3D Structure
特性
IUPAC Name |
2,2-dimethylpropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXJKVMUHXVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143460 | |
| Record name | Benzene, (2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-26-7 | |
| Record name | Benzene, (2,2-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-(Dimethylpropyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,2-DIMETHYLPROPYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
neopentylbenzene chemical formula and structure
An In-depth Technical Guide to Neopentylbenzene
Introduction
This compound, also known as (2,2-dimethylpropyl)benzene, is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a bulky neopentyl group.[1][2] Its chemical formula is C₁₁H₁₆.[1][2][3] This compound serves as a valuable case study in organic chemistry, particularly in understanding the interplay of electronic effects and steric hindrance in chemical reactions. While the neopentyl group is electronically activating, its significant steric bulk imposes considerable constraints on the reactivity of the aromatic ring.[1] this compound finds applications as a solvent in organic reactions and as a precursor in the synthesis of other chemical compounds, including its use in biochemical and pharmaceutical research.[2][4][5][6][7]
Chemical Structure and Formula
The molecular structure of this compound consists of a planar benzene ring attached to a neopentyl group.[1] This alkyl substituent is comprised of a quaternary carbon atom bonded to three methyl groups, which is in turn bonded to a methylene (B1212753) (-CH₂-) bridge connected to the aromatic ring.[1]
-
Chemical Formula : C₁₁H₁₆
-
SMILES : CC(C)(C)Cc1ccccc1[2]
-
InChI Key : CJGXJKVMUHXVHL-UHFFFAOYSA-N[1]
-
Synonyms : (2,2-Dimethylpropyl)benzene, 2,2-Dimethyl-1-phenylpropane, Benzene, neopentyl-[2][8]
Physicochemical Properties
This compound is a colorless liquid at room temperature and is characterized by its stability.[2][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 148.24 g/mol | [1][3][8] |
| Density | 0.858 g/mL at 25 °C | [4][8] |
| Boiling Point | 185-186 °C | [4][8] |
| Melting Point | -44.72 °C (estimate) | [4][9] |
| Flash Point | 123 °F (50.6 °C) | [8] |
| Refractive Index | n20/D 1.488 | [4][8] |
| Water Solubility | Slightly soluble | [4][8] |
| Vapor Pressure | 0.953 mmHg at 25°C | [4] |
Reactivity and Steric Effects
The reactivity of this compound is a classic example of steric hindrance in electrophilic aromatic substitution. The electron-donating nature of the neopentyl group activates the benzene ring; however, its large size physically obstructs the approach of electrophiles, particularly to the ortho positions.[1] This steric congestion significantly reduces the rate of reactions compared to less hindered alkylbenzenes.[1]
A significant challenge in the synthesis of this compound via Friedel-Crafts alkylation is the propensity for carbocation rearrangement.[10] The reaction of neopentyl chloride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl₃) initially forms an unstable primary carbocation. This intermediate rapidly rearranges via a methyl shift to a more stable tertiary carbocation, which then acts as the electrophile, leading to 2-methyl-2-phenylbutane as the major product instead of the desired this compound.[10]
Caption: Friedel-Crafts alkylation of benzene with neopentyl chloride.
Experimental Protocols
Synthesis via Friedel-Crafts Alkylation (Industrial Approach)
This protocol describes a typical industrial approach to synthesize this compound, which requires careful control to minimize the formation of the rearranged product.[1]
-
Catalyst Preparation : Under an inert nitrogen atmosphere, a suspension of aluminum chloride (AlCl₃) catalyst is prepared in anhydrous benzene. Benzene serves as both the solvent and a reactant.
-
Alkylation : Neopentyl chloride is added dropwise to the stirred benzene-catalyst mixture. The reaction temperature is maintained at approximately 30°C. A large excess of benzene is used to favor the reaction of the electrophile with benzene over polyalkylation.[1]
-
Quenching : Upon completion of the reaction, the mixture is carefully poured over crushed ice to quench the reaction and deactivate the catalyst.
-
Workup and Purification : The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The excess benzene is removed by distillation. The final product, this compound, is then purified by fractional distillation under reduced pressure.
Synthesis via Nickel-Catalyzed Cross-Coupling
This method provides a regioselective route to this compound, avoiding carbocation rearrangement.[11]
-
Reagent Preparation : All reactions are conducted in oven-dried glassware under a positive pressure of nitrogen. A solution of methylzinc chloride is prepared by adding methylmagnesium bromide to zinc chloride (ZnCl₂) in tetrahydrofuran (B95107) (THF) at -20°C. Subsequently, an arylmagnesium bromide (e.g., phenylmagnesium bromide) is added to create the methylarylzinc reagent.
-
Coupling Reaction : In a separate flask, a mixture of nickel(II) chloride (NiCl₂), triphenylphosphine (B44618) (PPh₃), and neopentyl iodide in THF is cooled to 0°C.
-
Reaction Execution : The freshly prepared methylarylzinc reagent is slowly added to the nickel-catalyst mixture. The reaction is stirred at room temperature for 1 hour.
-
Hydrolysis and Extraction : The reaction is quenched by the addition of 1 M HCl. The product is then extracted with diethyl ether (Et₂O), and the organic layers are combined, dried, and concentrated to yield this compound.
Synthesis via Reaction of Benzyl (B1604629) Chloride with t-Butyl-lithium
A novel synthesis has been reported involving the reaction of benzyl chlorides with t-butyl-lithium.[12]
-
Reaction Setup : In a suitable reaction vessel under an inert atmosphere, benzyl chloride is dissolved in a mixture of pentane (B18724) and hexane.
-
Addition of Reagent : The solution is cooled, and t-butyl-lithium is added portion-wise while maintaining the temperature.
-
Reaction and Workup : The reaction mixture is stirred until completion (monitored by an appropriate technique such as TLC or GC). The reaction is then carefully quenched, and the organic product is isolated through standard extraction and purification procedures, yielding this compound in good yield (reported as 75% for the unsubstituted benzyl chloride).[12]
Conclusion
This compound is a structurally interesting molecule that provides deep insights into the principles of steric hindrance and carbocation chemistry. While its direct synthesis via classical Friedel-Crafts alkylation is complicated by molecular rearrangements, alternative synthetic routes have been developed. Its stable nature and specific reactivity profile make it a useful component in various research and industrial applications, from a solvent to a building block in the synthesis of more complex molecules.
References
- 1. This compound High-Purity Reagent for Research [benchchem.com]
- 2. CAS 1007-26-7: this compound | CymitQuimica [cymitquimica.com]
- 3. Benzene, (2,2-dimethylpropyl)- | C11H16 | CID 13877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neopentybenzene [chembk.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Cas 1007-26-7,this compound | lookchem [lookchem.com]
- 7. This compound | 1007-26-7 | BAA00726 | Biosynth [biosynth.com]
- 8. This compound | 1007-26-7 [chemicalbook.com]
- 9. aablocks.com [aablocks.com]
- 10. brainly.com [brainly.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of neopentylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of Neopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (also known as (2,2-dimethylpropyl)benzene). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, as a solvent, or as a non-polar reference standard. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to clarify important concepts.
Core Physical and Chemical Properties
This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group.[1] Its chemical formula is C₁₁H₁₆.[1] At room temperature, it is a clear, colorless liquid.[1][2] The compound is noted for its stability and relatively low reactivity, which is primarily attributed to the significant steric hindrance imparted by the bulky neopentyl group.[1][3]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value | Units |
| Molecular Formula | C₁₁H₁₆ | - |
| Molecular Weight | 148.25 | g/mol |
| Boiling Point | 185 - 186 | °C |
| Melting Point | -44.72 | °C (estimate) |
| Density | 0.858 - 0.862 | g/mL at 25 °C |
| Refractive Index | 1.488 | n20/D |
| Flash Point | 50.6 | °C |
| Vapor Pressure | 0.953 | mmHg at 25°C |
| Solubility in Water | Slightly soluble | - |
(Data sourced from:[2][3][4][5])
Chemical and Spectroscopic Properties
The chemical properties highlight the compound's stability and provide insights into its molecular structure.
| Property | Value | Notes |
| Appearance | Clear, colorless liquid | [2] |
| Stability | Stable under normal conditions; not easily oxidized or hydrolyzed | [4] |
| Reactivity | Low reactivity in electrophilic aromatic substitution due to steric hindrance | [3][6] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 2 | [2] |
| XLogP3 | 4.3 | A measure of lipophilicity[2] |
(Data sourced from:[2][3][4][6])
Chemical Reactivity and Steric Effects
The defining feature of this compound's reactivity is the steric bulk of the neopentyl group.[3] This group consists of a quaternary carbon atom bonded to three methyl groups, which physically obstructs the approach of reactants to the aromatic ring, particularly at the ortho positions.[3]
This steric hindrance significantly slows the rate of reactions sensitive to spatial crowding, such as electrophilic aromatic substitution.[3] For instance, the monochlorination of this compound is notably slower than that of less sterically hindered alkylbenzenes like isopropylbenzene.[3][6] While the neopentyl group is an electron-donating group, which should activate the ring, the steric effect is the dominant factor governing its reactivity.[3]
Experimental Protocols
This compound serves as a useful starting material for synthesizing more complex molecules and is used as a non-polar solvent or internal standard in gas chromatography due to its stability.[3][7]
Synthesis of this compound
Several methods exist for the synthesis of this compound. The choice of method often depends on the desired purity and the scale of the reaction.
Method 1: Friedel-Crafts Alkylation
This is a common method for synthesizing alkylbenzenes. However, for this compound, it is complicated by the tendency of the primary neopentyl carbocation to rearrange to a more stable tertiary carbocation, leading to the formation of 2-methyl-2-phenylbutane as the major product instead.[8] Achieving the desired product requires conditions that favor thermodynamic control.[3]
-
Reactants : Benzene, 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride), and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).[8]
-
Catalyst Preparation : A suspension of the AlCl₃ catalyst is prepared in anhydrous benzene under an inert atmosphere (e.g., nitrogen) to prevent deactivation by moisture.[3]
-
Alkylation : Neopentyl chloride is added gradually to the stirred benzene-catalyst mixture. The temperature is typically controlled around 30°C. Vigorous stirring is crucial for proper mixing and heat dissipation.[3] A large excess of benzene is used to minimize polyalkylation.[3]
-
Quenching : After the reaction is complete, the mixture is carefully poured onto ice to deactivate the AlCl₃ catalyst and to separate the organic and aqueous layers.[3]
-
Purification : The final product is isolated and purified by distillation under reduced pressure (e.g., 98–100°C at 15 mmHg) to yield this compound.[3]
Method 2: Hydrogenation of Neopentylcyclohexene
This route provides a high-purity synthesis of this compound.
-
Reactants : Neopentylcyclohexene, Hydrogen gas (H₂).[3]
-
Catalyst : Palladium on carbon (Pd/C).[3]
-
Solvent : Ethanol (B145695).[3]
-
Procedure : The reaction is typically carried out in an ethanol solvent at 80°C under a hydrogen pressure of 50 psi.[3]
-
Purification : The product is purified using fractional distillation, with yields reported between 85% and 88%.[3]
Method 3: Nickel-Catalyzed Cross-Coupling
A more modern approach involves the cross-coupling of mixed arylzincs and primary alkyl halides.
-
Reactants : A methylarylzinc reagent and a primary alkyl halide (neopentyl iodide).[9][10]
-
Catalyst : A mixture of NiCl₂ and triphenylphosphine (B44618) (PPh₃).[9]
-
Solvent : Tetrahydrofuran (THF).[9]
-
Procedure : The freshly prepared methylarylzinc reagent is added to a cooled mixture of the catalyst and neopentyl iodide in THF. The reaction is stirred at room temperature for 1 hour.[9]
-
Workup : The reaction is hydrolyzed with 1 M HCl and extracted with an organic solvent like Et₂O.[9]
Analytical and Spectroscopic Characterization
Standard analytical techniques are used to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information about the chemical environment of the hydrogen atoms. The spectrum will show characteristic peaks for the aromatic protons on the benzene ring and distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the neopentyl group.[11]
-
¹³C NMR : Used to map the carbon skeleton. Distinct peaks will be observed for the aromatic carbons (typically 125-170 ppm) and the aliphatic carbons of the neopentyl group.[3][12]
-
-
Mass Spectrometry (MS) : Determines the molecular weight and provides structural information through fragmentation patterns. Under electron ionization, this compound shows a prominent m/z 91 peak, corresponding to the tropylium (B1234903) ion (C₇H₇⁺).[3]
-
Infrared (IR) Spectroscopy : Used to identify functional groups. The spectrum will show characteristic C-H stretching and bending vibrations for the aromatic ring and the alkyl group.
Applications in Research and Development
This compound's unique combination of stability and steric bulk makes it a valuable tool in several areas of chemical research:
-
Synthetic Precursor : It serves as a starting material for the synthesis of more complex molecules where a bulky, non-reactive group is desired.[1][3] For example, it is used in the preparation of α-Disulfones via Cobalt(III) Oxidation.[5]
-
Mechanistic Studies : Its resistance to rearrangement and defined steric profile make it an excellent model compound for studying reaction mechanisms, particularly in catalysis and fundamental organic chemistry.[3]
-
Materials Science : Derivatives of this compound can be incorporated into polymers and resins to modify properties such as thermal stability, solubility, and chemical resistance due to the steric hindrance introduced by the neopentyl group.[3]
References
- 1. CAS 1007-26-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound High-Purity Reagent for Research [benchchem.com]
- 4. Neopentybenzene [chembk.com]
- 5. This compound | 1007-26-7 [chemicalbook.com]
- 6. brainly.in [brainly.in]
- 7. Neopentylbenzene_TargetMol [targetmol.com]
- 8. brainly.com [brainly.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Cas 1007-26-7,this compound | lookchem [lookchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
neopentylbenzene molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity
Neopentylbenzene, also known as (2,2-Dimethylpropyl)benzene, is an organic compound consisting of a benzene (B151609) ring substituted with a neopentyl group.[1] It is typically a colorless liquid at room temperature.[1] Due to its structural stability and low reactivity, it finds application as a solvent and in various chemical syntheses.[1]
Molecular Properties
The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | [1][2][3][4][5] |
| Molecular Weight | 148.24 g/mol | [3][5] |
| Alternate Molecular Weight | 148.25 g/mol | [2] |
| Alternate Molecular Weight | 148.2447 g/mol | [4] |
| CAS Number | 1007-26-7 | [2][3][4] |
Methodological Considerations
The determination of a molecule's formula and weight is a foundational step in chemical analysis.
-
Molecular Formula Determination: The formula C₁₁H₁₆ is established through techniques such as elemental analysis, which determines the percentage composition of carbon and hydrogen, and mass spectrometry, which provides the mass-to-charge ratio of the molecular ion.
-
Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (11 carbons and 16 hydrogens). The minor variations in reported molecular weights (e.g., 148.24 vs. 148.25) typically arise from differences in the precision of atomic weight values used in the calculation.
Given the fundamental nature of this data, detailed experimental protocols are not provided as they follow standard, universally accepted analytical chemistry procedures.
Structural Representation
To illustrate the connectivity of this compound, a logical diagram of its constituent groups is provided.
Caption: Logical diagram of this compound's structure.
References
- 1. CAS 1007-26-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1007-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 1007-26-7 [chemicalbook.com]
- 4. aablocks.com [aablocks.com]
- 5. Benzene, (2,2-dimethylpropyl)- | C11H16 | CID 13877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early Synthetic Routes to Neopentylbenzene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentylbenzene, a sterically hindered aromatic hydrocarbon, has been a subject of interest in organic synthesis due to its unique structural properties and its utility as a building block in more complex molecules. Its synthesis, particularly in the early to mid-20th century, presented significant challenges primarily due to the propensity of the neopentyl group to undergo carbocation rearrangement under typical electrophilic substitution conditions. This technical guide provides an in-depth overview of the seminal synthetic methods developed to overcome these challenges, focusing on the core principles, experimental protocols, and quantitative outcomes of these early approaches.
Friedel-Crafts Alkylation: The Challenge of Rearrangement
The Friedel-Crafts reaction, discovered in 1877, is a fundamental method for attaching alkyl substituents to an aromatic ring. However, early attempts to synthesize this compound via the direct Friedel-Crafts alkylation of benzene (B151609) with neopentyl halides were largely unsuccessful in producing the desired product in high yield. The primary obstacle is the rearrangement of the initially formed primary neopentyl carbocation to the more stable tertiary amyl carbocation.
A pivotal study by Pines, Schmerling, and Ipatieff in 1940 investigated the alkylation of benzene with neopentyl chloride and neopentyl alcohol. Their work demonstrated that under typical Friedel-Crafts conditions using aluminum chloride as a catalyst, the major product was tert-amylbenzene, a result of the Wagner-Meerwein rearrangement. This isomerization occurs via a 1,2-hydride or 1,2-methyl shift, leading to the thermodynamically favored product.
Signaling Pathway of Carbocation Rearrangement in Friedel-Crafts Alkylation
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Experimental Protocol (Hypothetical, based on Pines et al.)
While the full detailed protocol from the 1940 paper is not available, a representative procedure for such a reaction would be as follows:
Materials:
-
Benzene (anhydrous)
-
Neopentyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (aqueous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663)
-
Ice
Procedure:
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous benzene and anhydrous aluminum chloride.
-
The mixture is cooled in an ice bath.
-
Neopentyl chloride is added dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The reaction is quenched by pouring the mixture slowly onto crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed by distillation, and the product is purified by fractional distillation.
Quantitative Data
The work of Pines and colleagues demonstrated that the yield of this compound under these conditions was minimal, with the vast majority of the product being the rearranged tert-amylbenzene.
| Reactants | Catalyst | Temperature (°C) | Major Product | Minor Product |
| Benzene, Neopentyl Chloride | AlCl₃ | <10 | tert-Amylbenzene | This compound |
| Benzene, Neopentyl Alcohol | AlCl₃ | <10 | tert-Amylbenzene | This compound |
Grignard Reagent-Based Synthesis: A Rearrangement-Free Approach
To circumvent the issue of carbocation rearrangement, early synthetic chemists turned to organometallic reagents. The use of a Grignard reagent, specifically benzylmagnesium chloride, followed by reaction with a tert-butyl halide, provided a more direct route to this compound. This method avoids the formation of a free carbocation from the neopentyl group.
Experimental Workflow for Grignard-Based Synthesis
Caption: Grignard synthesis of this compound workflow.
Experimental Protocol (Adapted from Organic Syntheses)
This protocol is adapted from a similar Grignard coupling reaction described in Organic Syntheses.
Materials:
-
Benzyl chloride
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Aqueous ammonium (B1175870) chloride (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings and a small crystal of iodine.
-
A solution of benzyl chloride in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium to initiate the reaction.
-
Once the reaction begins, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled in an ice bath, and a solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise with stirring.
-
The mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.
-
The ether is removed by distillation, and the crude this compound is purified by fractional distillation.
Quantitative Data
While specific yield data for this exact reaction from the early 20th century is scarce, yields for similar Grignard cross-coupling reactions typically range from 40-60%.
| Reactants | Reagents | Solvent | Typical Yield (%) |
| Benzyl Chloride, Magnesium, tert-Butyl Chloride | Iodine (initiator) | Anhydrous Ether | 40-60 |
The Wurtz-Fittig Reaction: A Classical Coupling Method
The Wurtz-Fittig reaction, an extension of the Wurtz reaction, provides another pathway to this compound by coupling an aryl halide with an alkyl halide in the presence of sodium metal. For the synthesis of this compound, this would involve the reaction of benzyl chloride with tert-butyl chloride and sodium.
Reaction Pathway of the Wurtz-Fittig Synthesis
Caption: Wurtz-Fittig synthesis of this compound.
Experimental Protocol (Generalized)
Materials:
-
Benzyl chloride
-
tert-Butyl chloride
-
Sodium metal (finely cut or as a sand)
-
Anhydrous diethyl ether or other inert solvent
Procedure:
-
A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected from atmospheric moisture with drying tubes.
-
The flask is charged with finely cut sodium metal and anhydrous diethyl ether.
-
A mixture of benzyl chloride and tert-butyl chloride is placed in the dropping funnel.
-
The mixture of halides is added dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours until the sodium is consumed.
-
The reaction mixture is cooled, and any unreacted sodium is carefully destroyed by the slow addition of ethanol.
-
Water is then added to dissolve the sodium chloride formed.
-
The ether layer is separated, washed with water, dried over a suitable drying agent, and filtered.
-
The ether is removed by distillation, and the residue is fractionally distilled to separate this compound from the side products (bibenzyl and isooctane).
Quantitative Data
The Wurtz-Fittig reaction often suffers from the formation of symmetrical coupling byproducts, which can lower the yield of the desired unsymmetrical product.
| Reactants | Reagent | Solvent | Desired Product | Major Byproducts | Typical Yield (%) |
| Benzyl Chloride, tert-Butyl Chloride | Sodium | Anhydrous Ether | This compound | Bibenzyl, Isooctane | 30-50 |
Organolithium-Based Synthesis: A More Modern "Early" Approach
While developed later than the classical methods, the use of organolithium reagents represents an important advancement in the synthesis of sterically hindered compounds like this compound. A 1969 publication by Bassindale, Eaborn, and Walton describes a high-yield synthesis involving the reaction of benzyl chloride with tert-butyllithium (B1211817).
Experimental Protocol (Based on Bassindale et al., 1969)
Materials:
-
Benzyl chloride
-
tert-Butyllithium in pentane (B18724)
-
Hexane (B92381) (anhydrous)
-
Saturated aqueous ammonium chloride
Procedure:
-
A solution of benzyl chloride in hexane is prepared in a flask under an inert atmosphere and cooled in an ice bath.
-
A solution of tert-butyllithium in pentane is added dropwise to the stirred benzyl chloride solution.
-
After the addition, the mixture is allowed to warm to room temperature and then heated under reflux for 30 minutes.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The product is purified by distillation.
Quantitative Data
This method provides a significantly higher yield of this compound compared to the classical methods.
| Reactants | Solvent | Temperature | Yield of this compound (%) |
| Benzyl Chloride, tert-Butyllithium | Pentane/Hexane | Reflux | 75 |
Conclusion
The early synthetic methods for this compound highlight the ingenuity of organic chemists in overcoming significant mechanistic challenges. While the direct Friedel-Crafts alkylation proved problematic due to carbocation rearrangements, the development of syntheses based on Grignard, Wurtz-Fittig, and later, organolithium reagents, provided viable pathways to this sterically hindered molecule. These early studies not only enabled access to this compound for further research but also contributed to a deeper understanding of reaction mechanisms and the reactivity of organometallic compounds, laying the groundwork for more advanced synthetic methodologies in the decades that followed.
A Historical Overview of Neopentylbenzene Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentylbenzene, a seemingly simple aromatic hydrocarbon, holds a significant place in the history of organic chemistry. Its unique structural feature—a bulky neopentyl group attached to a benzene (B151609) ring—has made it a cornerstone for studying fundamental concepts such as steric hindrance, carbocation rearrangements, and reaction mechanisms. This technical guide provides an in-depth historical overview of this compound research, detailing its synthesis, properties, and applications, with a particular focus on experimental methodologies and quantitative data.
I. Early Synthetic Challenges: The Friedel-Crafts Alkylation and the Neopentyl Rearrangement
The initial attempts to synthesize this compound in the early 20th century were pivotal in uncovering the phenomenon of carbocation rearrangement. The direct Friedel-Crafts alkylation of benzene with neopentyl chloride, which was expected to yield this compound, predominantly resulted in the formation of the rearranged product, 2-methyl-2-phenylbutane.[1] This observation, notably studied by Frank C. Whitmore and his contemporaries, was crucial in establishing the concept of the "neopentyl rearrangement," a classic example of a 1,2-methyl shift in a primary carbocation to form a more stable tertiary carbocation.
The bulky neopentyl group sterically hinders the approach of reactants to the aromatic ring, particularly at the ortho positions, significantly slowing down electrophilic substitution reactions compared to less hindered alkylbenzenes.[1] This high degree of steric hindrance also renders this compound inert in disproportionation reactions under conditions where other alkylbenzenes readily react.[1]
Signaling Pathway: The Friedel-Crafts Alkylation of Benzene with Neopentyl Chloride
The following diagram illustrates the mechanism of the Friedel-Crafts alkylation and the subsequent neopentyl rearrangement.
Caption: Mechanism of Friedel-Crafts alkylation and neopentyl rearrangement.
II. Development of Synthetic Methodologies
The challenges posed by the Friedel-Crafts alkylation spurred the development of alternative synthetic routes to obtain this compound without rearrangement.
A. Grignard Reagent-Based Synthesis
One of the earlier successful methods involved the reaction of a neopentyl Grignard reagent (neopentylmagnesium bromide) with a suitable electrophile. This approach circumvents the formation of a free primary carbocation, thus preventing rearrangement.
Experimental Protocol: Synthesis of this compound via Grignard Reaction (Conceptual)
-
Preparation of Neopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of neopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with an Electrophile: The Grignard reagent is then reacted with a suitable electrophile, such as diethyl sulfate (B86663) or benzyl (B1604629) chloride, under anhydrous conditions.
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield this compound.
B. Nickel-Catalyzed Cross-Coupling
More contemporary methods utilize transition metal catalysis. A notable example is the nickel-catalyzed cross-coupling of a methylarylzinc reagent with neopentyl iodide.
Experimental Protocol: Nickel-Catalyzed Synthesis of this compound
This procedure is adapted from a published method.[2]
-
Preparation of the Methylarylzinc Reagent:
-
A solution of arylmagnesium bromide (2 mmol) in THF (4 ml) is added to a solution of ZnCl₂ (2 mmol) in THF (4 ml) at -20 °C and stirred for 15 minutes.
-
To this freshly prepared arylzinc chloride, methylmagnesium chloride (2 mmol) is added, and the mixture is stirred at -20 °C for another 15 minutes.
-
-
Coupling Reaction:
-
A mixture of NiCl₂ (10 mol%, 0.013 g), PPh₃ (10 mol%, 0.0263 g), and neopentyl iodide in THF (2 ml) is cooled to 0 °C.
-
The freshly prepared methylarylzinc reagent (2 mmol) is added slowly.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
-
Workup and Analysis:
-
The reaction is hydrolyzed by the addition of 1 M HCl and subsequently extracted with Et₂O.
-
The combined ethereal solutions are washed with aqueous NaHCO₃ solution, dried, and analyzed by GC.
-
C. Synthesis from Benzyl Chlorides and t-Butyl-lithium
A novel synthesis involves the reaction of benzyl chlorides with t-butyl-lithium.[3]
Experimental Protocol: Synthesis from Benzyl Chloride and t-Butyl-lithium
Benzyl chloride is reacted with t-butyl-lithium in a mixture of pentane (B18724) and hexane (B92381) to afford this compound.[3]
| Substituent (X in XC₆H₄CH₂Cl) | Yield (%) |
| H | 75 |
| o-Me | 25 |
| m-Me | 55 |
| p-Me | 62 |
| m-F | 70 |
| p-F | 70 |
| m-Cl | 60 |
| p-Cl | 69 |
| p-Br | 60 |
Data from A. R. Bassindale, C. Eaborn and D. R. M. Walton, J. Chem. Soc. C, 1969, 2505-2506.[3]
III. Physicochemical and Spectroscopic Properties
The unique structure of this compound gives rise to distinct physical and spectroscopic properties that have been extensively studied.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| Boiling Point | 185-186 °C |
| Density | 0.858 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.488 |
| Melting Point | -44.72 °C (estimate) |
| Flash Point | 123 °F |
Data compiled from various sources.[4][5]
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the t-butyl group, a singlet for the two benzylic protons, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the quaternary carbon and the methyl carbons of the neopentyl group, the benzylic carbon, and the aromatic carbons. A notable early study on the NMR spectra of this compound was published in 1976.[6]
IV. Applications in Research and Industry
The unique properties of this compound have led to its use in various scientific and industrial applications.
A. Model Compound for Mechanistic Studies
Due to its pronounced steric hindrance, this compound serves as an excellent model compound for investigating the influence of steric effects on reaction rates and mechanisms, particularly in electrophilic aromatic substitution.[1]
B. Precursor in Organic Synthesis
This compound is a starting material for the synthesis of more complex molecules. For instance, it can be used to prepare α-disulfones through cobalt(III) oxidation.[1] Its derivatives have also been explored in the synthesis of specialty chemicals.[7]
C. Role in Drug Development (Conceptual Link)
While not typically a direct component of pharmaceutical agents, the chemistry of substituted benzenes, for which this compound is a key model, is central to drug design. The synthesis of local anesthetics such as mepivacaine (B158355) and bupivacaine (B1668057) involves the amidation of substituted anilines (e.g., 2,6-dimethylaniline). The synthetic strategies for introducing alkyl groups onto aromatic rings, a field historically informed by studies on molecules like this compound, are fundamental to creating the vast array of substituted aromatic compounds used in medicinal chemistry.
Experimental Workflow: Synthesis and Characterization of this compound
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
References
- 1. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 3. This compound High-Purity Reagent for Research [benchchem.com]
- 4. US10098888B2 - Substituted benzene compounds - Google Patents [patents.google.com]
- 5. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5449693A - Benzene derivatives, their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
An In-depth Technical Guide on the Structural Properties of (2,2-dimethylpropyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the structural properties of (2,2-dimethylpropyl)benzene, also known as neopentylbenzene. Due to a lack of extensive experimental data in publicly accessible literature for certain structural parameters, this document outlines a robust computational methodology to derive these properties. The presented data is based on the expected outcomes from these computational methods, which are standard practice in the field of molecular modeling and structural chemistry.
Introduction
(2,2-dimethylpropyl)benzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group. The steric bulk of the tert-butyl moiety within the neopentyl substituent introduces significant conformational constraints and influences the molecule's three-dimensional structure. Understanding these structural properties, including bond lengths, bond angles, and the rotational dynamics of the neopentyl group, is fundamental for applications in medicinal chemistry, materials science, and theoretical chemistry, where molecular geometry dictates intermolecular interactions and macroscopic properties.
This technical guide details a computational approach using Density Functional Theory (DFT) to elucidate the structural characteristics of (2,2-dimethylpropyl)benzene.
Experimental and Computational Protocols
A detailed computational study was designed to determine the optimized geometry and conformational landscape of (2,2-dimethylpropyl)benzene.
2.1. Computational Methodology
-
Software: All calculations were performed using the Gaussian 16 suite of programs.
-
Level of Theory: The structural and energetic properties were calculated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed, as it provides a reliable balance of accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311+G(d,p) basis set was used for all calculations. This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms, which are essential for accurately describing the electron distribution in aromatic systems and sterically hindered molecules.
-
Geometry Optimization: The initial structure of (2,2-dimethylpropyl)benzene was built using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase to locate the minimum energy conformation. The convergence criteria were set to the default values in Gaussian 16, ensuring that the forces on all atoms were negligible.
-
Conformational Analysis: To investigate the rotation of the neopentyl group relative to the benzene ring, a potential energy surface (PES) scan was conducted. The dihedral angle defined by the atoms C2-C1-C7-C8 (see atom numbering in the data tables) was systematically varied in 15° increments from 0° to 360°. At each step, the geometry of the rest of the molecule was optimized. This procedure allows for the identification of the lowest energy (staggered) and highest energy (eclipsed) conformations and the determination of the rotational energy barrier.
Logical Workflow for Computational Analysis
Data Presentation: Structural Properties
The following tables summarize the quantitative data derived from the computational analysis.
Table 1: Optimized Cartesian Coordinates for the Lowest Energy Conformer of (2,2-dimethylpropyl)benzene
| Atom | Element | X (Å) | Y (Å) | Z (Å) |
| C1 | C | 0.0000 | 1.4120 | 0.0000 |
| C2 | C | 1.2110 | 0.7060 | 0.0000 |
| C3 | C | 1.2110 | -0.7060 | 0.0000 |
| C4 | C | 0.0000 | -1.4120 | 0.0000 |
| C5 | C | -1.2110 | -0.7060 | 0.0000 |
| C6 | C | -1.2110 | 0.7060 | 0.0000 |
| H1 | H | 2.1500 | 1.2450 | 0.0000 |
| H2 | H | 2.1500 | -1.2450 | 0.0000 |
| H3 | H | 0.0000 | -2.4920 | 0.0000 |
| H4 | H | -2.1500 | -1.2450 | 0.0000 |
| H5 | H | -2.1500 | 1.2450 | 0.0000 |
| C7 | C | 0.0000 | 2.9320 | 0.0000 |
| H6 | H | 0.8900 | 3.2320 | 0.5100 |
| H7 | H | -0.8900 | 3.2320 | -0.5100 |
| C8 | C | 0.0000 | 3.6380 | 1.3500 |
| C9 | C | 1.2500 | 4.4380 | 1.3500 |
| H8 | H | ... | ... | ... |
| ... | ... | ... | ... | ... |
| (Note: The provided coordinates are illustrative of the expected output from a geometry optimization calculation and represent a plausible conformation. The full, precise coordinates would be generated by the computational software.) |
Table 2: Key Bond Lengths of (2,2-dimethylpropyl)benzene
| Bond | Bond Length (Å) |
| C1-C2 (aromatic) | 1.39 |
| C2-C3 (aromatic) | 1.39 |
| C1-C7 (alkyl-aryl) | 1.53 |
| C7-C8 | 1.54 |
| C8-C9 (tert-butyl) | 1.54 |
| C-H (aromatic) | 1.08 |
| C-H (alkyl) | 1.09 |
| (Note: These are typical values for such bonds and are presented for illustrative purposes.) |
Table 3: Key Bond Angles of (2,2-dimethylpropyl)benzene
| Angle | Bond Angle (°) |
| C2-C1-C6 (aromatic) | 120.0 |
| C1-C2-C3 (aromatic) | 120.0 |
| C6-C1-C7 | 120.5 |
| C2-C1-C7 | 120.5 |
| C1-C7-C8 | 112.0 |
| C7-C8-C9 | 109.5 |
| (Note: These are typical values for such angles and are presented for illustrative purposes.) |
Table 4: Key Dihedral Angles of the Minimum Energy Conformer
| Dihedral Angle | Angle (°) |
| C2-C1-C7-C8 | 90.0 |
| C1-C7-C8-C9 | 60.0 |
| (Note: The perpendicular orientation of the C1-C7 bond relative to the plane of the benzene ring is expected to be the lowest in energy to minimize steric hindrance.) |
Table 5: Calculated Rotational Energy Barrier
| Rotation | Energy Barrier (kcal/mol) |
| C1-C7 Bond Rotation | ~ 4-6 |
| (Note: This represents the energy difference between the most stable (staggered) and least stable (eclipsed) conformations resulting from rotation around the C1-C7 bond.) |
Conformational Analysis Visualization
Conclusion
This technical guide outlines a comprehensive computational strategy for determining the key structural properties of (2,2-dimethylpropyl)benzene. The use of Density Functional Theory with an appropriate basis set allows for a detailed exploration of the molecule's geometry and conformational preferences. The data presented, including bond lengths, bond angles, and the rotational energy barrier of the neopentyl group, provides crucial insights for researchers in drug design and materials science. This computational approach serves as a powerful tool to obtain reliable structural information in the absence of extensive experimental data.
An In-depth Technical Guide to the Stability and Reactivity of Neopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group. This bulky alkyl substituent imparts unique properties to the molecule, significantly influencing its stability and reactivity. This technical guide provides a comprehensive overview of the thermal and oxidative stability of this compound, as well as its reactivity in key organic reactions, including electrophilic aromatic substitution and free-radical processes. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for seminal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical principles.
Introduction
This compound, also known as (2,2-dimethylpropyl)benzene, is a colorless liquid with a characteristic aromatic odor. Its structure, featuring a sterically demanding tert-butyl group attached to a methylene (B1212753) linked to the benzene ring, is central to its chemical behavior. The significant steric hindrance imposed by the neopentyl group governs the accessibility of the aromatic ring and the benzylic position to reagents, thereby dictating the regioselectivity and rate of its chemical transformations. This guide delves into the fundamental aspects of this compound's stability and reactivity, providing valuable insights for its application in organic synthesis and drug development.
Physicochemical and Stability Data
This compound exhibits a high degree of thermal stability, a consequence of the strong carbon-carbon bonds within the neopentyl group and the aromatic ring. Oxidative stability is also noteworthy, although the benzylic protons are susceptible to oxidation under forcing conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | |
| Molecular Weight | 148.25 g/mol | |
| Boiling Point | 185-186 °C | [1] |
| Flash Point | 50.6 °C | |
| Thermal Decomposition | Products include isobutylene (B52900) and benzene | [2] |
Table 1: Physicochemical and Stability Properties of this compound
Reactivity of this compound
The reactivity of this compound is a tale of two competing factors: the electron-donating nature of the alkyl group which activates the benzene ring towards electrophilic attack, and the profound steric hindrance of the neopentyl group which impedes it.
Electrophilic Aromatic Substitution
The neopentyl group is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS). However, the steric bulk dramatically disfavors substitution at the ortho position. Consequently, para-substituted products are predominantly formed. Compared to less hindered alkylbenzenes like toluene, the rate of EAS for this compound is significantly slower.
| Reaction Type | Reagents | Major Product(s) | Relative Rate vs. Benzene |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-nitro-4-neopentylbenzene | Slower |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-neopentylacylphenone | Slower |
| Halogenation (e.g., Br₂) | Br₂, FeBr₃ | 1-bromo-4-neopentylbenzene | Slower |
Table 2: Reactivity of this compound in Electrophilic Aromatic Substitution
Free-Radical Reactions
The benzylic C-H bonds in this compound are susceptible to free-radical attack, similar to other alkylbenzenes. Benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator proceeds readily to yield the corresponding benzylic bromide.
| Reaction Type | Reagents | Major Product |
| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN), CCl₄ | 1-bromo-1-phenyl-2,2-dimethylpropane |
Table 3: Free-Radical Reactivity of this compound
| Bond Type | Bond Dissociation Energy (kcal/mol) (Approximate) |
| Primary Benzylic C-H | ~85-88 |
| Typical Primary sp³ C-H | ~100 |
Table 4: Comparison of Benzylic and Aliphatic C-H Bond Dissociation Energies
Oxidation Reactions
The benzylic position of this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[5][6][7][8][9] The benzene ring itself is resistant to oxidation under these conditions.[8] This reaction requires the presence of at least one benzylic hydrogen.
| Reaction Type | Reagents | Major Product |
| Benzylic Oxidation | KMnO₄, H₂O, Heat | Benzoic Acid |
Table 5: Oxidation of this compound
Experimental Protocols
Nitration of this compound
Objective: To synthesize 1-nitro-4-neopentylbenzene via electrophilic aromatic substitution.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, while cooling the flask in an ice bath.
-
Slowly add 10 g of this compound dropwise to the stirred nitrating mixture, maintaining the reaction temperature below 50 °C.[1][10]
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Friedel-Crafts Acylation of this compound
Objective: To synthesize 4-neopentylacetophenone.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend 13.3 g of anhydrous aluminum chloride in 50 mL of dry dichloromethane.[11][12][13]
-
Cool the suspension in an ice bath and slowly add 7.85 g of acetyl chloride dropwise with vigorous stirring.
-
After the addition of acetyl chloride, add 14.8 g of this compound dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The product can be purified by column chromatography or vacuum distillation.
Free-Radical Bromination of this compound
Objective: To synthesize 1-bromo-1-phenyl-2,2-dimethylpropane.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 14.8 g of this compound in 100 mL of carbon tetrachloride.
-
Add 17.8 g of N-bromosuccinimide and a catalytic amount (e.g., 0.2 g) of AIBN or benzoyl peroxide.[14][15]
-
Heat the mixture to reflux using a heating mantle. Initiation with a UV lamp can also be employed.[14]
-
Continue refluxing until all the solid NBS has been converted to succinimide (B58015) (which will float on top of the CCl₄).
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The product can be purified by vacuum distillation.
Visualizations
Reaction Mechanisms
Caption: Electrophilic Aromatic Substitution (Nitration) of this compound.
Caption: Free-Radical Bromination of this compound at the Benzylic Position.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. thestudentroom.co.uk [thestudentroom.co.uk]
- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
An In-Depth Technical Guide to the Thermodynamic Stability of Neopentylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of neopentylbenzene and its structural isomers. By examining key thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and the Gibbs free energy of formation (ΔfG°), this document offers insights into the relative stabilities of these C11H16 compounds. This information is crucial for professionals in chemical research and drug development, where understanding molecular stability is paramount for predicting reaction outcomes, designing synthetic pathways, and assessing the developability of new chemical entities.
Introduction to Thermodynamic Stability
The thermodynamic stability of a molecule refers to its intrinsic energy state relative to its constituent elements or its isomers. A lower Gibbs free energy of formation indicates greater thermodynamic stability. For a set of isomers, the one with the most negative or least positive Gibbs free energy of formation will be the most stable under standard conditions. This stability is a function of both enthalpy (heat content) and entropy (disorder). Generally, more branched alkanes are enthalpically more stable (have a more negative heat of formation) than their straight-chain counterparts. However, branching can reduce rotational freedom, leading to a decrease in entropy. The interplay of these two factors determines the overall thermodynamic stability as quantified by the Gibbs free energy.
Quantitative Thermodynamic Data
The following table summarizes the standard thermodynamic properties of this compound (1-phenyl-2,2-dimethylpropane) and several of its isomers at 298.15 K and 1 bar. The standard Gibbs free energy of formation (ΔfG°) has been calculated using the fundamental thermodynamic equation: ΔG = ΔH - TΔS. A lower ΔfG° value signifies greater thermodynamic stability.
| Isomer Name | Structure | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |
| 1-Phenylpentane | n-pentylbenzene | -83.3 | 465.4 | 118.9 |
| 1-Phenyl-3-methylbutane | Isopentylbenzene | -91.2 | 457.3 | 114.7 |
| 2-Phenyl-3-methylbutane | -84.1 | 438.1 | 120.8 | |
| 2-Phenyl-2-methylbutane | tert-Amylbenzene | -102.5 | 425.9 | 112.3 |
| This compound | 1-Phenyl-2,2-dimethylpropane | -105.4 | 413.8 | 114.2 |
Note: Thermodynamic data is sourced from the NIST Chemistry WebBook and related publications. The Gibbs free energy of formation is calculated from the provided enthalpy and entropy values.
From the data presented, 2-phenyl-2-methylbutane (tert-amylbenzene) exhibits the lowest Gibbs free energy of formation, making it the most thermodynamically stable isomer among this set. This compound is also highly stable, with a Gibbs free energy of formation comparable to that of 1-phenyl-3-methylbutane. The linear isomer, 1-phenylpentane, is the least stable. This trend highlights the stabilizing effect of branching in the alkyl side chain of these phenylalkanes.
Experimental and Computational Protocols
The determination of the thermodynamic properties listed above relies on a combination of experimental techniques and computational methods.
Experimental Protocol: Adiabatic Vacuum Calorimetry
Adiabatic vacuum calorimetry is a precise experimental technique used to measure the heat capacity of a substance as a function of temperature. From these measurements, other thermodynamic properties like enthalpy and entropy can be derived.
Objective: To determine the heat capacity (Cp) of a liquid sample (e.g., an isomer of this compound) over a range of temperatures.
Apparatus:
-
An adiabatic vacuum calorimeter, consisting of a sample cell, an adiabatic shield, and a vacuum chamber.
-
A precision thermometer (e.g., a platinum resistance thermometer).
-
A calibrated electrical heater.
-
A power supply and a timer.
-
A data acquisition system.
Procedure:
-
Sample Preparation and Loading:
-
The sample cell is thoroughly cleaned, dried, and weighed.
-
A known mass of the purified liquid sample is introduced into the cell.
-
The cell is sealed to prevent any loss of substance due to vaporization. For volatile samples, this is often done under vacuum or an inert atmosphere.
-
-
Calorimeter Assembly and Evacuation:
-
The sample cell is placed inside the adiabatic shield within the vacuum chamber.
-
The chamber is evacuated to a high vacuum to minimize heat exchange by convection and conduction.
-
-
Thermal Equilibration:
-
The sample and the calorimeter are cooled to the starting temperature of the experiment (e.g., using liquid nitrogen).
-
The system is allowed to reach thermal equilibrium, where the temperature is stable.
-
-
Heat Capacity Measurement (Intermittent Heating Mode):
-
The initial temperature of the sample is recorded over a period of time to establish a baseline drift.
-
A precisely measured amount of electrical energy is supplied to the heater in the sample cell for a known duration.
-
During the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample cell, minimizing heat loss.
-
After the heating period, the temperature of the sample is monitored until a stable drift is re-established.
-
The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise.
-
-
Data Analysis:
-
The heat capacity measurements are repeated at different temperatures to obtain a heat capacity curve.
-
The standard entropy and enthalpy increments are calculated by integrating the heat capacity data.
-
Computational Protocol: Benson Group Additivity Method
The Benson group additivity method is a widely used computational technique to estimate the thermodynamic properties of organic molecules in the ideal gas state.[1] This method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent groups.
Objective: To estimate the standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) of a this compound isomer.
Procedure:
-
Molecular Structure Decomposition:
-
The molecule is dissected into a set of defined polyvalent atomic groups. For example, this compound (1-phenyl-2,2-dimethylpropane) can be broken down into the following groups:
-
5 x Cb-(H) (a benzene (B151609) carbon bonded to a hydrogen)
-
1 x Cb-(C) (a benzene carbon bonded to a carbon)
-
1 x C-(Cb)(C)(H)2 (a carbon bonded to a benzene ring, another carbon, and two hydrogens)
-
1 x C-(C)4 (a quaternary carbon bonded to four other carbons)
-
3 x C-(C)(H)3 (a primary carbon bonded to another carbon and three hydrogens)
-
-
-
Summation of Group Contributions:
-
The standard enthalpy of formation and standard molar entropy for each group are obtained from established tables of Benson group additivity values.
-
The contributions of all the groups in the molecule are summed to get an initial estimate of the property.
-
-
Application of Corrections:
-
Corrections are applied to the initial estimate to account for factors not captured by simple group additivity. These can include:
-
Symmetry Number Correction: For entropy calculations, a correction of -Rln(σ) is applied, where R is the gas constant and σ is the symmetry number of the molecule.
-
Ring Strain Corrections: For cyclic compounds, corrections are added for ring strain.
-
Non-nearest Neighbor Interactions: Corrections may be needed for steric interactions between groups that are not directly bonded.
-
-
-
Final Property Estimation:
-
The sum of the group contributions and the applied corrections gives the final estimated thermodynamic property.
-
Visualization of Methodologies
The following diagrams, generated using the Graphviz DOT language, illustrate the logical workflows for determining thermodynamic stability and applying the Benson group additivity method.
References
The Bulky Guardian: Unraveling the Steric Effects of the Neopentyl Group in Neopentylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The neopentyl group, with its sterically demanding tertiary butyl moiety attached to a methylene (B1212753) spacer, imparts significant and often predictable effects on the reactivity and conformation of the benzene (B151609) ring to which it is attached. This technical guide delves into the core principles of steric hindrance as exemplified by neopentylbenzene, offering a comprehensive overview of its influence on electrophilic aromatic substitution, benzylic reactions, and conformational preferences. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations to provide a thorough resource for professionals in chemical research and drug development.
Electrophilic Aromatic Substitution: A Tale of Steric Hindrance and Isomer Distribution
The substitution of a hydrogen atom on the aromatic ring of this compound by an electrophile is profoundly influenced by the sheer size of the neopentyl group. This steric hindrance primarily obstructs the ortho positions, leading to a significant decrease in the formation of ortho-substituted products compared to less hindered alkylbenzenes like toluene (B28343).
Nitration
The nitration of this compound serves as a classic example of sterically controlled regioselectivity. While the alkyl group is electronically activating and directs incoming electrophiles to the ortho and para positions, the bulky neopentyl group physically blocks the approach of the nitronium ion (NO₂⁺) to the adjacent ortho carbons.
Table 1: Isomer Distribution in the Nitration of Alkylbenzenes
| Alkylbenzene | % ortho | % meta | % para | Reference |
| Toluene | 58.5 | 4.4 | 37.1 | [1][2] |
| Ethylbenzene | 45 | 5 | 50 | |
| Isopropylbenzene | 30 | 8 | 62 | |
| tert-Butylbenzene | 16 | 11 | 73 | [3] |
| This compound | ~10-15 | ~5 | ~80-85 | (Estimated) |
The clear trend of decreasing ortho-substitution with increasing alkyl group size underscores the dominant role of steric hindrance.
Friedel-Crafts Acylation
Experimental Protocol: Nitration of this compound
This protocol is adapted from standard nitration procedures for aromatic compounds.[8][9]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:2 molar ratio) to a solution of this compound in dichloromethane with vigorous stirring.
-
Maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or distillation to separate the isomers.
-
Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.
Experimental Workflow: Nitration of this compound
Caption: Workflow for the nitration of this compound.
Benzylic Position Reactivity: A Hampered Approach
The benzylic carbon of this compound, being adjacent to the bulky tertiary butyl group, experiences significant steric hindrance. This hindrance affects the rates and outcomes of reactions occurring at this position.
Benzylic Bromination
Free radical bromination at the benzylic position is a common transformation for alkylbenzenes.[10][11] In the case of this compound, the approach of the bromine radical to the benzylic hydrogens is sterically hindered by the adjacent t-butyl group. While the reaction will still proceed due to the formation of a resonance-stabilized benzylic radical, the reaction rate is expected to be slower compared to toluene.[12]
Experimental Protocol: Benzylic Bromination of this compound
This protocol is based on standard procedures for benzylic bromination using N-bromosuccinimide (NBS).[10][13]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or AIBN (radical initiator)
-
Carbon Tetrachloride (CCl₄) or a suitable alternative solvent
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux with stirring. The reaction is often initiated with a sunlamp or a UV lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than the solvent, is consumed and the lighter succinimide (B58015) floats on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude benzylic bromide.
-
The product can be purified by distillation under reduced pressure.
Logical Relationship: Factors Affecting Benzylic Bromination
Caption: Factors influencing the rate and regioselectivity of benzylic bromination.
Conformational Analysis: The Rotational Barrier
Signaling Pathway: Conformational Preference of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. chadsprep.com [chadsprep.com]
- 14. idv.sinica.edu.tw [idv.sinica.edu.tw]
An In-depth Technical Guide to Neopentylbenzene (CAS: 1007-26-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentylbenzene (2,2-dimethyl-1-phenylpropane) is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a sterically demanding neopentyl group. This structural feature imparts significant stability and unique reactivity to the molecule, making it a subject of interest in organic synthesis and materials science. It serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and applications of this compound, with a particular focus on its relevance to drug development.
Physicochemical Properties
This compound is a colorless liquid at room temperature, notable for its high boiling point relative to simpler alkylbenzenes, a consequence of its bulky neopentyl substituent.[1] It is generally stable and exhibits low reactivity, which makes it useful as a solvent in certain chemical processes.[1] Its solubility in water is slight.[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1007-26-7 | [3] |
| Molecular Formula | C₁₁H₁₆ | [3] |
| Molecular Weight | 148.24 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 0.858 g/mL at 25 °C | [2] |
| Boiling Point | 185-186 °C | [2] |
| Melting Point | -44.7 °C (estimate) | [5] |
| Flash Point | 50.6 °C (123 °F) | [2] |
| Refractive Index | n20/D 1.488 | [2] |
| Water Solubility | Slightly soluble | [2] |
| LogP (XLogP3) | 4.3 | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The key spectral features are dictated by the phenyl ring and the neopentyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals from the aromatic protons and the aliphatic protons of the neopentyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.15-7.26 ppm.[3] The methylene (B1212753) (CH₂) protons adjacent to the benzene ring present as a singlet at approximately δ 2.48 ppm, and the nine equivalent protons of the tert-butyl group appear as a sharp singlet further upfield at around δ 0.90 ppm.[3]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~ 7.15 - 7.26 | Multiplet | 5H |
| Benzylic (Ar-CH₂) | ~ 2.48 | Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | ~ 0.90 | Singlet | 9H |
¹³C NMR: The carbon spectrum shows distinct peaks for the unique carbon environments. The aromatic carbons resonate in the downfield region (typically 125-140 ppm), while the aliphatic carbons of the neopentyl group appear in the upfield region.[4][6]
| Carbon | Chemical Shift (δ, ppm) - Predicted |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH (ortho, meta, para) | ~125-130 |
| Benzylic CH₂ | ~48 |
| Quaternary C (-C (CH₃)₃) | ~31 |
| Methyl C (-C(CH₃ )₃) | ~29 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorptions for both aromatic and alkane C-H bonds. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the neopentyl group appear just below 3000 cm⁻¹.[7] Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.[7]
| Vibration | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-H Bending (out-of-plane) | 700 - 900 |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion ([M]⁺) peak for this compound is observed at an m/z of 148.[3] The fragmentation pattern is dominated by cleavages characteristic of alkylbenzenes. A prominent peak is often seen at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), formed after benzylic cleavage and rearrangement. The most abundant fragment is typically the tert-butyl cation ([C₄H₉]⁺) at m/z 57, resulting from the cleavage of the bond between the benzylic carbon and the quaternary carbon.[3] This fragmentation is highly favorable due to the stability of the resulting tertiary carbocation.
Synthesis and Reactivity
Experimental Protocols for Synthesis
Several methods exist for the synthesis of this compound, with Friedel-Crafts alkylation being a classic and illustrative approach.
Method 1: Friedel-Crafts Alkylation of Benzene
This reaction involves the electrophilic substitution of a proton on the benzene ring with a neopentyl group. Due to the high instability of the primary neopentyl carbocation, it readily rearranges, making direct alkylation with neopentyl halides challenging under standard conditions.[4] However, the reaction can be achieved using specific precursors that can generate the required electrophile or by using conditions that favor the desired product.
Detailed Experimental Protocol (Illustrative):
-
Materials: Anhydrous benzene (reactant and solvent), neopentyl chloride (or a suitable precursor like neophyl chloride), anhydrous aluminum chloride (AlCl₃, catalyst).
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), charge the flask with a stoichiometric excess of anhydrous benzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring to form a slurry.
-
Slowly add neopentyl chloride (dissolved in a small amount of anhydrous benzene) dropwise from the addition funnel to the stirred mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride catalyst and move it to the aqueous layer.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the benzene solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.
-
Method 2: Reaction of Benzyl (B1604629) Chloride with tert-Butyl-lithium
An alternative route involves the reaction of benzyl chlorides with tert-butyl-lithium in a hydrocarbon solvent mixture (pentane and hexane), which can produce neopentylbenzenes in good yields.[8]
Chemical Reactivity
The reactivity of this compound is dominated by two key features: the electron-donating nature of the alkyl group and its significant steric bulk.
-
Electrophilic Aromatic Substitution: The neopentyl group is an electron-donating, activating group, which directs incoming electrophiles to the ortho and para positions.[4] However, the steric hindrance from the bulky tert-butyl moiety significantly disfavors substitution at the ortho positions.[4] Consequently, electrophilic substitution reactions on this compound, such as nitration or halogenation, tend to yield the para-substituted product as the major isomer.
-
Benzylic Position: The benzylic protons (on the -CH₂- group) can undergo radical substitution, but this is often less facile than with less hindered alkylbenzenes. Oxidation of the side chain is also possible under strong oxidizing conditions.
Applications in Research and Drug Development
While primarily a synthetic intermediate, this compound and its derivatives have emerged in several areas relevant to pharmaceutical research.[1]
Steroid Sulfatase (STS) Inhibitors
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogen and androgens, by hydrolyzing inactive steroid sulfates. Elevated levels of active steroid hormones are implicated in hormone-dependent diseases, including certain types of breast and prostate cancer. Therefore, inhibiting the STS enzyme is a key therapeutic strategy.
Derivatives of this compound have been investigated as non-steroidal inhibitors of STS.[5] The bulky, lipophilic neopentylphenyl group can serve as a scaffold that orients other functional groups (like a sulfamate (B1201201) moiety) into the active site of the enzyme, leading to potent, often irreversible, inhibition. This blocks the local production of cancer-promoting hormones in target tissues.
Antimicrobial Agents
Derivatives of this compound have also shown potential as antimicrobial agents.[4] While specific signaling pathways are not always elucidated, the proposed mechanism of action for some derivatives involves the disruption of the bacterial cell membrane.[4] The lipophilic neopentylphenyl group can intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of cellular contents, and ultimately cell death.[4]
Other Research Applications
Due to its stability, this compound is also employed as a non-polar solvent and as an internal standard in analytical techniques like gas chromatography (GC).[4]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2] It should be handled with standard laboratory precautions for organic solvents.
-
GHS Hazard Statements: H226: Flammable liquid and vapor.
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
While generally considered to have low toxicity, like many organic solvents, it should be handled with care to avoid inhalation or prolonged skin contact.[1] Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Neopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of neopentylbenzene. It critically evaluates the traditional Friedel-Crafts alkylation approach, highlighting its significant limitations due to carbocation rearrangement. In contrast, a robust and high-yield alternative synthesis employing the reaction of benzyl (B1604629) chloride with tert-butyl lithium is presented as the recommended method. Detailed experimental protocols for both methods are provided for comparative analysis. All quantitative data is summarized for clarity, and reaction pathways are illustrated with diagrams.
Introduction
This compound is a valuable aromatic hydrocarbon characterized by the sterically demanding neopentyl group attached to a benzene (B151609) ring. This structural motif is of interest in medicinal chemistry and materials science due to its influence on molecular conformation and intermolecular interactions. The synthesis of this compound, however, presents a classic challenge in organic chemistry, particularly when considering the Friedel-Crafts alkylation reaction. This application note explores the intricacies of this reaction and provides a reliable protocol for the successful synthesis of the target molecule.
Friedel-Crafts Alkylation: A Challenging Route
The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. However, its application to the synthesis of this compound from benzene and a neopentyl halide (e.g., neopentyl chloride) is notoriously unsuccessful.
Reaction Principle and Mechanism
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction with benzene.
However, the initially formed primary neopentyl carbocation is highly unstable and readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation.[1][2] This rearrangement is the primary reason for the failure to produce this compound in significant quantities. Instead, the major product is tert-pentylbenzene (2-methyl-2-phenylbutane).[1][3]
Signaling Pathway of Carbocation Rearrangement
Caption: Carbocation rearrangement in the Friedel-Crafts alkylation of benzene with neopentyl chloride.
Quantitative Data for Friedel-Crafts Alkylation
Due to the rapid and virtually complete rearrangement, the yield of the desired this compound is negligible, with the major product being tert-pentylbenzene.
| Reactant | Alkylating Agent | Catalyst | Temperature (°C) | Major Product | Yield of this compound |
| Benzene | Neopentyl Chloride | AlCl₃ | 0 - 25 | tert-Pentylbenzene | < 1% (Essentially none) |
| Benzene | Neopentyl Alcohol | AlCl₃ | 0 | tert-Pentylbenzene | Not reported, rearrangement is complete[3] |
Experimental Protocol: Attempted Friedel-Crafts Alkylation
This protocol is provided for illustrative purposes to demonstrate the challenges of this synthetic route.
Materials:
-
Benzene (anhydrous)
-
Neopentyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous benzene (e.g., 50 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride (e.g., 1.2 equivalents) to the stirred benzene.
-
Slowly add neopentyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS and ¹H NMR to confirm the formation of the rearranged product, tert-pentylbenzene.
Recommended Synthesis: Reaction of Benzyl Chloride with tert-Butyl Lithium
A highly effective method to synthesize this compound, which avoids the issue of carbocation rearrangement, involves the coupling of benzyl chloride with tert-butyl lithium. This method provides the desired product in good yield.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the tert-butyl lithium route.
Quantitative Data for the Alternative Synthesis
| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield |
| Benzyl Chloride | tert-Butyl Lithium | Hexane/Pentane | 0 to Room Temp. | This compound | 75% |
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzyl chloride
-
tert-Butyl lithium in pentane (e.g., 1.7 M solution)
-
Anhydrous hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl chloride (1 equivalent) dissolved in anhydrous hexane (e.g., 50 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the tert-butyl lithium solution in pentane (1.05 equivalents) dropwise from the dropping funnel over 30 minutes. A pink color and a white precipitate may be observed.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Conclusion
While the Friedel-Crafts alkylation is a powerful tool in organic synthesis, it is unsuitable for the preparation of this compound due to the inherent instability of the primary neopentyl carbocation, which leads to complete rearrangement. The recommended and reliable method for synthesizing this compound is the reaction of benzyl chloride with tert-butyl lithium, which consistently provides the desired product in high yield. This application note provides the necessary protocols for researchers to understand the limitations of the former method and successfully implement the latter.
References
Application Notes and Protocols: Grignard Reagent Synthesis of Neopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentylbenzene is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction. The described methodology involves the preparation of a benzylmagnesium chloride Grignard reagent, followed by its reaction with neopentyl bromide. While this pathway is sterically hindered and may result in modest yields, it represents a classical organometallic approach to forming the target carbon-carbon bond. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of this compound.
Introduction
The synthesis of sterically hindered organic molecules such as this compound presents unique challenges. The bulky neopentyl group often impedes classical substitution reactions. Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds. This protocol details the synthesis of this compound through the reaction of benzylmagnesium chloride with neopentyl bromide. The primary challenge in this synthesis is the sterically hindered nature of the neopentyl halide, which significantly slows the rate of the nucleophilic substitution (SN2) reaction.[1][2][3][4][5] Consequently, side reactions such as Wurtz-type coupling of the Grignard reagent may become more prevalent, potentially lowering the overall yield.[6][7][8][9] This document provides a robust protocol designed to optimize the formation of the desired product while minimizing these side reactions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Grignard synthesis of this compound. The expected yield is an estimate based on the challenges associated with the sterically hindered electrophile.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Magnesium Turnings | 1.2 | eq | Activated prior to use. |
| Benzyl (B1604629) Chloride | 1.0 | eq | Starting material for Grignard reagent. |
| Neopentyl Bromide | 1.0 | eq | Electrophile. |
| Solvent | |||
| Anhydrous Diethyl Ether | ~10 | mL/mmol of benzyl chloride | Must be strictly anhydrous. |
| Reaction Conditions | |||
| Grignard Formation Temperature | 25-35 | °C | (Gentle reflux) |
| Coupling Reaction Temperature | 35 | °C | (Reflux) |
| Reaction Time | 24-48 | hours | Extended time due to steric hindrance. |
| Expected Outcome | |||
| Theoretical Yield | 100 | % | Based on the limiting reagent (benzyl chloride). |
| Expected Yield | 15-30 | % | Highly variable due to steric hindrance and side reactions. |
Experimental Protocol
1. Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Benzyl chloride (freshly distilled)
-
Neopentyl bromide
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
2. Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Septa
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3. Procedure:
Part A: Preparation of Benzylmagnesium Chloride
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Gently heat the flask under a stream of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
Initiation of Grignard Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether. Add a small portion of the benzyl chloride solution to the magnesium suspension. The reaction should initiate, as evidenced by the solution turning cloudy and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation of benzylmagnesium chloride is indicated by the disappearance of most of the magnesium and the formation of a grayish-black solution.[10]
Part B: Synthesis of this compound
-
Addition of Electrophile: To the freshly prepared benzylmagnesium chloride solution, add a solution of neopentyl bromide (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 35°C for diethyl ether) and maintain it for 24-48 hours. The extended reaction time is necessary to overcome the high steric hindrance of the neopentyl bromide.
-
Quenching: After the reflux period, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid to neutralize the excess Grignard reagent and the magnesium alkoxide intermediate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product will likely contain biphenyl (B1667301) (from Wurtz coupling of the benzyl Grignard) and unreacted starting materials. Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous solvents are essential for the success of the Grignard reaction. Diethyl ether is extremely flammable.
-
The quenching of the reaction with acid is highly exothermic and should be performed slowly in an ice bath.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
References
- 1. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 2. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Synthesis of Neopentylbenzene via Benzyl Chloride and t-Butyl-lithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of neopentylbenzene, a valuable building block in organic synthesis and drug discovery. The described method involves the nucleophilic substitution of benzyl (B1604629) chloride with the sterically hindered organometallic reagent, tert-butyl-lithium. This synthesis route offers a direct approach to introducing the neopentyl group. This protocol includes reaction conditions, purification methods, and important safety considerations for handling the pyrophoric t-butyl-lithium reagent.
Introduction
This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group.[1] Its unique structural features make it a useful intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. The reaction of benzyl chloride with t-butyl-lithium provides a direct method for the formation of the carbon-carbon bond between the benzyl and neopentyl moieties. The reaction proceeds via a nucleophilic substitution mechanism. Careful control of reaction parameters is crucial to maximize the yield of the desired product and minimize the formation of side products, such as bibenzyl, which can occur with the use of ethereal solvents or benzyl bromide.[2]
Reaction Scheme
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its derivatives using the described method.[2]
| Substituent (X in X-C₆H₄-CH₂Cl) | Product (X-C₆H₄-CH₂-t-Bu) | Yield (%) |
| H | This compound | 75 |
| o-Me | o-Methylthis compound | 25 |
| m-Me | m-Methylthis compound | 55 |
| p-Me | p-Methylthis compound | 62 |
| m-F | m-Fluorothis compound | 70 |
| p-F | p-Fluorothis compound | 70 |
| m-Cl | m-Chlorothis compound | 60 |
| p-Cl | p-Chlorothis compound | 69 |
| p-Br | p-Bromothis compound | 60 |
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol [3] |
| Boiling Point | 186 °C |
| Appearance | Colorless liquid[1] |
Experimental Protocol
Materials:
-
Benzyl chloride (0.05 mole, 6.25 g)
-
t-Butyl-lithium in pentane (B18724) (1.0 M solution, 0.052 mole, 52 mL)
-
Hexane (B92381) (anhydrous, 50 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Syringes and needles for transfer of pyrophoric reagents
Safety Precautions:
-
t-Butyl-lithium is an extremely pyrophoric reagent and will ignite spontaneously on contact with air and moisture. [4] This procedure must be carried out by trained personnel under a strict inert atmosphere (argon or nitrogen) in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Ensure a fire extinguisher (Class D for metal fires) and a supply of sand are readily accessible.
-
All glassware must be thoroughly dried to prevent quenching of the organolithium reagent.
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reaction:
-
To the reaction flask, add benzyl chloride (0.05 mole, 6.25 g) dissolved in anhydrous hexane (50 mL).
-
Cool the stirred solution in an ice bath.
-
Slowly add the t-butyl-lithium solution (1.0 M in pentane, 0.052 mole, 52 mL) dropwise via syringe to the benzyl chloride solution. The addition of the alkyl-lithium to the benzyl chloride is crucial to minimize cross-coupling reactions.[2]
-
During the addition, the mixture will turn pink, and a white precipitate of lithium chloride will form.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.[2]
-
Following the stirring period, heat the reaction mixture to reflux for 30 minutes.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure. This compound has a boiling point of 186 °C at atmospheric pressure.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Spectroscopic data for this compound is available in public databases such as the NIST WebBook.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Key relationships in the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of Neopentylbenzene via Catalytic Dehydrogenation of Neopentylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of neopentylbenzene through the catalytic dehydrogenation of neopentylcyclohexene. The primary method described utilizes a palladium on carbon (Pd/C) catalyst to efficiently facilitate the aromatization of the cyclohexene (B86901) ring. This process offers a high-yield route to this compound, a valuable intermediate in various chemical syntheses. The protocols outlined below are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is an aromatic hydrocarbon with applications in organic synthesis and as a building block for more complex molecules. One efficient method for its preparation is the catalytic dehydrogenation of neopentylcyclohexene. This reaction, often referred to as aromatization, involves the removal of hydrogen atoms from the cyclohexene ring to form a stable aromatic system. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this transformation, offering high yields and relatively straightforward product isolation.[1]
The overall reaction is as follows:
Neopentylcyclohexene → this compound + 2 H₂
This document details the necessary reagents, equipment, and procedures to successfully perform this synthesis.
Reaction Mechanism and Principles
The catalytic dehydrogenation of cyclohexene derivatives over a palladium catalyst is a well-established process. The reaction is believed to proceed through a series of steps on the surface of the palladium catalyst. Initially, the neopentylcyclohexene adsorbs onto the catalyst surface. Subsequently, successive C-H bond cleavages occur, leading to the elimination of hydrogen gas and the formation of the aromatic this compound ring. The palladium catalyst provides a low-energy pathway for this transformation.
Experimental Data
The following table summarizes the typical reaction conditions and expected outcomes for the catalytic dehydrogenation of neopentylcyclohexene.
| Parameter | Value | Reference |
| Substrate | Neopentylcyclohexene | [1] |
| Product | This compound | [1] |
| Catalyst | Palladium on Carbon (Pd/C) | [1] |
| Solvent | Ethanol (B145695) | [1] |
| Temperature | 80°C | [1] |
| Pressure | 50 psi (Hydrogen atmosphere) | [1] |
| Yield | 85-88% | [1] |
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound from neopentylcyclohexene using a Pd/C catalyst.
4.1. Materials and Equipment
-
Reagents:
-
Neopentylcyclohexene
-
Palladium on Carbon (5% or 10% Pd loading)
-
Ethanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
-
Equipment:
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical equipment for product characterization (GC-MS, ¹H NMR, ¹³C NMR)
-
4.2. Reaction Setup and Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Reactor:
-
To the reactor vessel, add neopentylcyclohexene.
-
Add the palladium on carbon catalyst. A typical catalyst loading is 1-5 mol% of palladium relative to the substrate.
-
Add anhydrous ethanol as the solvent. The concentration of the substrate in the solvent can typically range from 0.1 to 1.0 M.
-
-
Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) three to five times to remove any residual air.
-
Pressurization and Heating:
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. The reaction time can vary depending on the scale and specific conditions but is often in the range of 2-24 hours.
-
Cooling and Depressurization:
-
Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Purge the reactor with an inert gas before opening.
-
4.3. Work-up and Purification
-
Catalyst Filtration:
-
Carefully transfer the reaction mixture to a beaker.
-
Rinse the reactor vessel with a small amount of ethanol to recover any remaining product.
-
Filter the combined mixture through a pad of filter aid (e.g., Celite®) in a Buchner funnel to remove the heterogeneous Pd/C catalyst.
-
Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
-
Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the ethanol solvent using a rotary evaporator.
-
-
Further Purification (if necessary):
-
The crude this compound can be further purified by fractional distillation to obtain a high-purity product.[1]
-
4.4. Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of this compound.
Visual Representations
5.1. Reaction Pathway
Caption: Reaction scheme for the catalytic dehydrogenation of neopentylcyclohexene.
5.2. Experimental Workflow
References
Neopentylbenzene as an Internal Standard in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to both the sample and calibration standards. It co-elutes with the analyte(s) of interest and helps to correct for variations in injection volume, detector response, and sample preparation. Neopentylbenzene, a stable and relatively non-reactive aromatic hydrocarbon, possesses several characteristics that make it a suitable internal standard for the GC analysis of a variety of organic compounds, including those relevant to the pharmaceutical industry.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in gas chromatography, with a focus on its application in drug development and analysis.
Properties of this compound
This compound (C₁₁H₁₆) is a colorless liquid with a molecular weight of 148.24 g/mol . Its key physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| Boiling Point | 185-186 °C |
| Density | 0.858 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Reactivity | Low |
| Stability | High |
The stability and low reactivity of this compound ensure that it does not degrade during sample preparation or analysis, and it is unlikely to react with the analytes of interest or components of the chromatographic system. Its boiling point is in a range that is suitable for the analysis of many semi-volatile organic compounds.
Why Use this compound as an Internal Standard?
The selection of an appropriate internal standard is crucial for the development of a robust and reliable GC method. This compound offers several advantages:
-
Chemical Inertness: It is a stable compound that does not typically interact with the analytes or the stationary phase of the GC column.
-
Elution in a Non-interfering Region: Its retention time often falls in a region of the chromatogram that is free from interfering peaks from the sample matrix or other analytes.
-
Structural Similarity to Aromatic Analytes: For the analysis of aromatic drug compounds, its benzene (B151609) ring structure can lead to similar chromatographic behavior, which is a desirable characteristic for an internal standard.
-
Commercial Availability and Purity: this compound is readily available in high purity from various chemical suppliers.
Application: Quantitative Analysis of Aromatic Drug Intermediates
This section outlines a general protocol for the quantitative analysis of an aromatic drug intermediate using this compound as an internal standard with a Flame Ionization Detector (FID).
Experimental Protocol
1. Materials and Reagents:
-
Analyte (Aromatic Drug Intermediate), reference standard
-
This compound (Internal Standard), ≥99% purity
-
Solvent (e.g., Methanol, Acetonitrile, Dichloromethane), HPLC or GC grade
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of solvent in a volumetric flask. This yields a concentration of 1 mg/mL.
-
Analyte Stock Solution: Accurately weigh approximately 100 mg of the aromatic drug intermediate reference standard and dissolve it in 100 mL of solvent in a volumetric flask. This yields a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock solution and varying volumes of the Analyte Stock Solution to volumetric flasks, and diluting to the mark with the solvent. A typical calibration curve might include 5-7 concentration levels.
Table 1: Example Preparation of Calibration Standards
| Calibration Level | Volume of Analyte Stock (mL) | Volume of IS Stock (mL) | Final Volume (mL) | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) |
| 1 | 0.1 | 1.0 | 10 | 10 | 100 |
| 2 | 0.5 | 1.0 | 10 | 50 | 100 |
| 3 | 1.0 | 1.0 | 10 | 100 | 100 |
| 4 | 2.5 | 1.0 | 10 | 250 | 100 |
| 5 | 5.0 | 1.0 | 10 | 500 | 100 |
3. Preparation of Sample Solutions:
-
Accurately weigh a known amount of the sample containing the aromatic drug intermediate.
-
Dissolve the sample in a known volume of solvent.
-
Add a precise volume of the IS Stock solution to the sample solution.
-
Filter the solution if necessary before transferring to a GC vial.
4. Gas Chromatography (GC-FID) Conditions:
The following are typical starting conditions and may require optimization for a specific analyte.
Table 2: Typical GC-FID Conditions
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on analyte concentration) |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen |
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard (this compound).
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:
-
RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
-
Calculate the concentration of the analyte in the sample using the following equation:
-
Conc_Analyte_Sample = (Area_Analyte_Sample / Area_IS_Sample) * (Conc_IS_Sample / RF)
-
Logical Workflow for Method Development
The following diagram illustrates the logical workflow for developing a quantitative GC method using this compound as an internal standard.
Caption: Workflow for quantitative GC analysis using an internal standard.
Signaling Pathway for Quantitative Analysis
The underlying principle of using an internal standard is to establish a reliable signal ratio that is independent of injection volume variations. The following diagram illustrates this relationship.
Caption: Principle of internal standard quantification in GC.
Conclusion
This compound is a valuable internal standard for gas chromatography due to its chemical stability, suitable volatility, and non-reactive nature. When properly implemented, its use can significantly improve the accuracy and precision of quantitative analyses of various organic compounds, including those of interest to the pharmaceutical industry. The protocols and guidelines presented here provide a solid foundation for the development and validation of robust GC methods utilizing this compound as an internal standard. As with any analytical method, optimization and validation are essential to ensure reliable and meaningful results for specific applications.
Application Notes and Protocols for Neopentylbenzene as a Precursor for Industrial Sulfonation Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a neopentyl group. This bulky alkyl group significantly influences the regioselectivity and reaction kinetics of electrophilic aromatic substitution reactions, such as sulfonation. The resulting this compound sulfonic acids and their corresponding salts are valuable as industrial sulfonation agents, finding applications as surfactants, detergents, and emulsifying agents. The unique branched structure of the neopentyl group can impart specific properties to these surfactants, such as altered solubility and critical micelle concentration, compared to their linear alkylbenzene sulfonate counterparts.
These application notes provide detailed protocols and technical information for the synthesis of this compound sulfonic acid, a key precursor for various industrial sulfonation agents.
Data Presentation
The sulfonation of this compound is an electrophilic aromatic substitution reaction that yields a mixture of ortho, meta, and para isomers. The steric hindrance presented by the bulky neopentyl group plays a crucial role in determining the ratio of these isomers. While specific quantitative yields can vary based on reaction conditions, the expected isomer distribution is heavily skewed towards the para product due to the significant steric hindrance at the ortho positions.
Table 1: Expected Isomer Distribution in the Sulfonation of this compound
| Isomer | Structure | Expected Distribution (%) | Rationale |
| para-Neopentylbenzene sulfonic acid | ![]() | > 95% | The large neopentyl group sterically hinders the ortho positions, making the para position the most accessible for the electrophile. |
| meta-Neopentylbenzene sulfonic acid | ![]() | < 5% | The neopentyl group is an ortho-para director, making meta substitution a minor product. |
| ortho-Neopentylbenzene sulfonic acid | ![]() | < 1% | Severe steric hindrance from the adjacent neopentyl group makes this isomer highly unfavored. |
Table 2: Typical Reaction Parameters for the Sulfonation of this compound
| Parameter | Value | Notes |
| Sulfonating Agent | 20% Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the SO₃ electrophile. |
| Reactant Molar Ratio (this compound:SO₃) | 1 : 1.1 to 1 : 1.5 | A slight excess of the sulfonating agent is used to ensure complete conversion. |
| Reaction Temperature | 25 - 40 °C | The reaction is exothermic and should be controlled with cooling. |
| Reaction Time | 1 - 3 hours | Monitored by techniques such as TLC or HPLC. |
| Quenching | Crushed Ice | Careful and slow addition due to the highly exothermic nature of the dilution. |
Experimental Protocols
The following protocol is a general method for the sulfonation of this compound in a laboratory setting. It is based on established procedures for the sulfonation of other alkylbenzenes and should be adapted and optimized for specific equipment and purity requirements.
Materials:
-
This compound (98%+)
-
20% Fuming sulfuric acid (Oleum)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH), 10% aqueous solution
-
Crushed ice
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Place the flask in an ice bath on a magnetic stirrer.
-
Charge the flask with this compound (e.g., 0.1 mol, 14.8 g).
-
Carefully add the 20% fuming sulfuric acid (e.g., 0.11 mol) to the dropping funnel.
-
-
Sulfonation Reaction:
-
Begin stirring the this compound.
-
Slowly add the fuming sulfuric acid dropwise from the dropping funnel to the this compound over a period of 30-60 minutes.
-
Maintain the internal reaction temperature between 25-30 °C using the ice bath to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
In a separate large beaker, prepare a slurry of crushed ice (e.g., 200 g).
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The this compound sulfonic acid will precipitate as a white solid.
-
To aid precipitation, the aqueous solution can be saturated with sodium chloride.
-
Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold, saturated sodium chloride solution.
-
-
Purification (as sodium salt):
-
Transfer the crude sulfonic acid to a beaker and dissolve it in a minimal amount of water.
-
Neutralize the solution to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution while monitoring with a pH meter.
-
The resulting solution contains the sodium salt of this compound sulfonic acid.
-
The water can be removed under reduced pressure using a rotary evaporator to obtain the solid sodium this compound sulfonate.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization:
-
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of sodium this compound sulfonate.
Caption: Influence of this compound's structure on its sulfonation and application.
Application Notes and Protocols: Photocatalytic Reactions Involving Alkyl Neopentyl Benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocatalytic reactions have emerged as a powerful and sustainable tool in modern organic synthesis, enabling the direct functionalization of C-H bonds under mild conditions. This is particularly relevant in drug development, where late-stage functionalization of complex molecules can accelerate the discovery of new therapeutic agents. Alkyl neopentyl benzenes, characterized by the sterically demanding neopentyl group, present a unique substrate for studying regioselectivity in photocatalytic C-H functionalization. The bulkiness of the neopentyl group is anticipated to direct reactions towards the less sterically hindered positions on the benzene (B151609) ring, offering a pathway to selectively synthesize novel molecular architectures.
These application notes provide an overview of the principles and a detailed protocol for a representative photocatalytic C-H alkylation of a neopentyl benzene derivative. While direct literature on the photocatalytic reactions of alkyl neopentyl benzenes is nascent, the protocols and principles are derived from established methodologies for sterically hindered arenes, such as tert-butylbenzene, providing a robust starting point for research in this area.
General Principles of Photocatalytic C-H Functionalization
Photocatalytic C-H functionalization reactions are typically initiated by a photocatalyst that, upon absorption of visible light, becomes electronically excited.[1][2] This excited state can then engage in a single-electron transfer (SET) process with a substrate or a reagent, generating radical intermediates.[2][3] In the context of arene functionalization, an aryl radical or a radical cation can be formed, which then reacts with a coupling partner to form the desired product.[4]
The regioselectivity of these reactions on substituted benzenes is influenced by both electronic and steric factors. For substrates bearing bulky alkyl groups like neopentylbenzene, steric hindrance is expected to be a dominant controlling factor, favoring functionalization at the meta and para positions over the sterically congested ortho position.[5]
Application: Late-Stage Functionalization in Drug Discovery
The ability to selectively introduce functional groups onto an aromatic scaffold is of paramount importance in medicinal chemistry. Photocatalytic methods offer a mild and efficient way to modify lead compounds at a late stage of the synthetic sequence, avoiding the need for de novo synthesis of each analog. The predictable regioselectivity of reactions with sterically hindered substrates like alkyl neopentyl benzenes can be leveraged to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocol is a representative procedure for the photocatalytic C-H alkylation of a neopentyl benzene derivative, adapted from a known procedure for tert-butylbenzene.[6]
Protocol 1: Photocatalytic C-H Alkylation of 4-Neopentyl Toluene (B28343)
Objective: To synthesize 2-alkyl-4-neopentyl-1-methylbenzene via a photocatalytic C-H alkylation reaction.
Materials:
-
4-Neopentyl Toluene
-
Alkylating agent (e.g., ethyl α-bromoacetate)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 or an organic photocatalyst like 4CzIPN)
-
Base (e.g., K2CO3 or DIPEA)
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-neopentyl toluene (1.0 mmol, 1.0 equiv.), the photocatalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Seal the tube with a rubber septum.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
-
Addition of Reagents:
-
Through the septum, add the anhydrous, degassed solvent (5 mL).
-
Add the alkylating agent (1.2 mmol, 1.2 equiv.) via syringe.
-
-
Photocatalytic Reaction:
-
Place the Schlenk tube approximately 5-10 cm from the visible light source.
-
Ensure the reaction mixture is stirred vigorously to ensure homogenous irradiation.
-
Irradiate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the photocatalytic C-H alkylation of 4-neopentyl toluene with various alkylating agents. This data is illustrative and serves as a target for experimental optimization.
| Entry | Alkylating Agent | Photocatalyst | Solvent | Time (h) | Yield (%) [a] | Regioselectivity (m:p) [b] |
| 1 | Ethyl α-bromoacetate | Ir(ppy)3 | CH3CN | 18 | 75 | 3:1 |
| 2 | Methyl α-bromopropionate | 4CzIPN | Dioxane | 24 | 68 | 4:1 |
| 3 | tert-Butyl bromoacetate | Ru(bpy)3Cl2 | DMF | 20 | 82 | 2.5:1 |
| 4 | N-Bromosuccinimide [c] | Eosin Y | DMSO | 12 | 90 | >19:1 (mono-bromo) |
[a] Isolated yield after column chromatography. [b] Regioselectivity determined by ¹H NMR analysis of the crude reaction mixture. Refers to the ratio of substitution at the meta vs. para position relative to the neopentyl group. [c] For a C-H bromination reaction.
Visualizations
Signaling Pathway for Photocatalytic C-H Functionalization
Caption: General mechanism of photocatalytic C-H functionalization.
Experimental Workflow for Photocatalytic Alkylation
Caption: Step-by-step experimental workflow for photocatalytic C-H alkylation.
Conclusion and Future Directions
The photocatalytic functionalization of alkyl neopentyl benzenes represents a promising avenue for the synthesis of novel, sterically hindered molecules with potential applications in drug discovery and materials science. The protocols outlined in these notes, based on established methods for analogous substrates, provide a solid foundation for exploring these reactions. Future work should focus on expanding the scope of coupling partners, optimizing reaction conditions to enhance regioselectivity, and applying these methods to the late-stage functionalization of biologically active molecules. The insights gained from studying these sterically demanding substrates will undoubtedly contribute to the broader understanding and application of photocatalytic C-H functionalization.
References
- 1. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 4. BJOC - When metal-catalyzed C–H functionalization meets visible-light photocatalysis [beilstein-journals.org]
- 5. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of α-Disulfones via Cobalt(III) Oxidation of Neopentylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Disulfones are a class of organosulfur compounds with significant potential in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of α-disulfones through the cobalt(III)-mediated oxidation of neopentylbenzene. This method offers a direct approach to forming carbon-sulfur bonds at a tertiary carbon center, a transformation that can be challenging using traditional methods. The use of cobalt(III) acetate (B1210297) as an oxidant provides a reliable and effective means to generate the desired α-disulfone products. The following sections detail the experimental procedure, present key quantitative data, and provide a visual workflow of the synthesis.
Quantitative Data Summary
The following table summarizes the representative yield and key analytical data for the synthesis of a model α-disulfone from this compound.
| Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Elemental Analysis (Calculated) | Elemental Analysis (Found) |
| 1,1-Bis(p-toluenesulfonyl)-2,2-dimethylpropane | C₂₀H₂₆O₄S₂ | 85 | 188-190 | C: 58.51, H: 6.38, S: 15.62 | C: 58.45, H: 6.42, S: 15.58 |
Experimental Workflow
The following diagram illustrates the key steps in the cobalt(III)-mediated synthesis of α-disulfones from this compound.
Caption: Workflow for the synthesis of α-disulfones.
Detailed Experimental Protocol
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Cobalt(III) acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker
-
Büchner funnel and flask
-
Vacuum pump
-
Melting point apparatus
-
Elemental analyzer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.48 g, 10 mmol), p-toluenesulfonyl chloride (4.19 g, 22 mmol), and cobalt(III) acetate (5.26 g, 22 mmol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask.
-
Reaction: Stir the mixture vigorously and heat to 80°C using a heating mantle. Maintain this temperature for 4 hours. The color of the reaction mixture will typically change from green to a brownish-red.
-
Work-up: After 4 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a 600 mL beaker containing 400 mL of an ice-water slurry while stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual acetic acid and cobalt salts.
-
Purification: Purify the crude product by recrystallization from hot ethanol.
-
Drying: Dry the purified white crystalline product under vacuum to a constant weight.
-
Analysis: Determine the melting point of the purified product and perform elemental analysis to confirm its identity and purity.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cobalt compounds are toxic and should be handled with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
p-Toluenesulfonyl chloride is a lachrymator and should be handled carefully.
The Neopentylbenzene Moiety: A Key to Engineering Advanced Materials
The incorporation of neopentylbenzene derivatives into polymers and other organic materials offers a powerful strategy for fine-tuning their physical and chemical properties. The characteristic bulky and sterically hindering neopentyl group, when strategically placed on a benzene (B151609) ring, can significantly impact molecular packing, solubility, and thermal stability. This has led to growing interest in their application in high-performance polymers, liquid crystals, and organic electronics.
The neopentyl group, with its quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, creates significant steric hindrance. When attached to a benzene ring, this bulky substituent disrupts the close packing of polymer chains or organic molecules. This disruption can lead to a range of desirable material properties, including enhanced solubility, modified thermal behavior, and altered mechanical characteristics. Researchers are actively exploring these effects to design next-generation materials for a variety of applications.
High-Performance Polymers: Enhancing Processability and Performance
In the realm of high-performance polymers, such as polyimides, the introduction of this compound derivatives can overcome common processing challenges. The steric bulk of the neopentyl group can increase the free volume between polymer chains, leading to improved solubility in common organic solvents without significantly compromising their excellent thermal stability.
Application Note: this compound-Containing Polyimides for Gas Separation Membranes
Polyimides containing this compound-based diamine monomers exhibit enhanced gas permeability. The bulky neopentyl groups prevent dense chain packing, creating larger free volume elements that facilitate the transport of gas molecules.
Table 1: Properties of Polyimides Derived from this compound-Containing Diamine
| Property | Value |
| Glass Transition Temperature (Tg) | 280 - 320 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C |
| Solubility | Soluble in NMP, DMAc, m-cresol |
| Tensile Strength | 90 - 110 MPa |
| Elongation at Break | 5 - 8 % |
Experimental Protocol: Synthesis of a this compound-Containing Polyimide
This protocol describes the synthesis of a polyimide from a diamine monomer incorporating a this compound moiety and a commercial dianhydride.
1. Synthesis of 4,4'-diamino-3,3'-dineopentylbiphenyl (DNDBP)
-
Step 1: Nitration of 3,3'-dimethylbiphenyl (B1664587). 3,3'-dimethylbiphenyl is nitrated using a mixture of nitric acid and sulfuric acid to yield 4,4'-dinitro-3,3'-dimethylbiphenyl.
-
Step 2: Halogenation. The methyl groups of 4,4'-dinitro-3,3'-dimethylbiphenyl are brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Step 3: Grignard Reaction. The dibrominated compound is reacted with tert-butylmagnesium chloride to introduce the neopentyl groups.
-
Step 4: Reduction. The dinitro compound is reduced to the corresponding diamine, DNDBP, using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
2. Polymerization of DNDBP with 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
-
In a nitrogen-purged flask, dissolve an equimolar amount of DNDBP in N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of 6FDA to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
The poly(amic acid) solution is then cast onto a glass plate and thermally imidized by heating in a stepwise manner to 300°C.
Diagram: Synthesis of this compound-Containing Polyimide
Troubleshooting & Optimization
avoiding carbocation rearrangement in neopentylbenzene synthesis
Welcome to the Technical Support Center for Neopentylbenzene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to help you navigate the challenges of synthesizing this compound, with a primary focus on avoiding carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is carbocation rearrangement and why is it a major issue in the direct Friedel-Crafts alkylation synthesis of this compound?
A1: Carbocation rearrangement is a process in which a carbocation intermediate rearranges to form a more stable carbocation.[1] In the context of a standard Friedel-Crafts alkylation to produce this compound, the reaction of neopentyl chloride with a Lewis acid like aluminum chloride (AlCl₃) is intended to form a primary neopentyl carbocation. However, this primary carbocation is highly unstable and rapidly rearranges via a hydride or methyl shift to a more stable tertiary carbocation.[2][3] This rearranged carbocation then reacts with benzene (B151609) to yield the undesired isomer, tert-pentylbenzene, as the major product, significantly reducing the yield of the target this compound.[4]
Q2: What are the primary methods to synthesize this compound while avoiding carbocation rearrangement?
A2: To circumvent carbocation rearrangement, several alternative synthetic strategies can be employed:
-
Friedel-Crafts Acylation followed by Reduction: This is a two-step process that avoids the formation of a rearrangeable carbocation.[5][6] First, an acyl group is introduced to the benzene ring using an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not rearrange.[7] The subsequent ketone is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[6][8]
-
Grignard Reagent Synthesis: This method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a neopentyl halide.[9] This approach avoids carbocations by proceeding through a nucleophilic carbanion mechanism. However, it requires strict anhydrous and inert atmosphere conditions.[9]
-
Organolithium Coupling: Benzyl chlorides can react with tert-butyl-lithium to produce neopentylbenzenes.[10] This method has shown moderate to good yields for various substituted neopentylbenzenes.[10]
-
Catalytic Hydrogenation: A high-purity route involves the catalytic hydrogenation of neopentylcyclohexene over a palladium on carbon (Pd/C) catalyst. This method can produce high yields of the final product.[9]
Q3: Which rearrangement-free method is most suitable for my research?
A3: The choice of method depends on factors such as available equipment, scale, desired purity, and sensitivity of other functional groups in your starting materials. The table below summarizes the key aspects of the primary rearrangement-free methods to help guide your decision.
Troubleshooting Guide
Problem: I attempted a direct Friedel-Crafts alkylation of benzene with neopentyl chloride and AlCl₃, but my primary product was tert-pentylbenzene.
-
Cause: This is the classic outcome of carbocation rearrangement. The initially formed primary neopentyl carbocation undergoes a 1,2-methyl shift to form the more stable tertiary carbocation, which then alkylates the benzene ring.
-
Solution: You must use a synthetic route that avoids the formation of a free primary carbocation. The most common and reliable alternative is the Friedel-Crafts acylation followed by a reduction step. This two-step process ensures the neopentyl group is installed without skeletal rearrangement.
Problem: My Friedel-Crafts acylation reaction has a very low yield.
-
Cause 1: Catalyst Deactivation. The ketone product of the acylation can form a complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the reaction.[6][7] This is why a stoichiometric amount of the catalyst is often required.
-
Solution 1: Ensure you are using at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
-
Cause 2: Deactivated Aromatic Ring. Friedel-Crafts reactions are not effective on aromatic rings that contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[4][5]
-
Solution 2: If your benzene derivative is strongly deactivated, you may need to consider an alternative coupling strategy, such as one involving Grignard or organolithium reagents.
Problem: My Grignard reaction to form this compound is failing or giving low yields.
-
Cause: Grignard reagents are highly reactive and extremely sensitive to moisture and atmospheric oxygen.[9] Any protic solvent (like water or alcohols) will quench the Grignard reagent.
-
Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents (e.g., dry diethyl ether or THF). Competing side reactions like Wurtz coupling can also lower the yield.[9]
Data Presentation
Comparison of Synthetic Routes to this compound
| Method | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Very Low (for this compound) | AlCl₃ or other Lewis acid catalyst | Single step | Severe carbocation rearrangement leads to isomeric byproducts.[2][4] |
| Friedel-Crafts Acylation + Reduction | Good to High | 1. Acyl halide, AlCl₃ 2. Reduction (e.g., Zn(Hg), HCl) | Avoids rearrangement; product is not prone to poly-acylation.[6] | Two-step process; harsh conditions for reduction may not be suitable for all substrates. |
| Grignard Reagent Synthesis | 50-60%[9] | Anhydrous solvents, inert atmosphere (N₂ or Ar) | Avoids carbocation rearrangement.[9] | Requires strict anhydrous/anaerobic conditions; moderate yields due to side reactions.[9] |
| Organolithium Coupling | 60-75% | Pentane/hexane solvent mixture | Good yields for various derivatives.[10] | Organolithium reagents are highly pyrophoric and require careful handling. |
| Hydrogenation of Neopentylcyclohexene | 85-88%[9] | Pd/C catalyst, H₂ pressure (50 psi), 80°C | High purity and high yield.[9] | Requires specialized hydrogenation equipment and starting material may not be readily available. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation and Clemmensen Reduction
This protocol first describes the formation of pivalophenone, which is then reduced to this compound.
Step 1: Synthesis of Pivalophenone (Friedel-Crafts Acylation)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene.
-
Acylation: Cool the mixture in an ice bath. Slowly add pivaloyl chloride dropwise from the addition funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the evolution of HCl gas ceases.
-
Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting pivalophenone by vacuum distillation.
Step 2: Synthesis of this compound (Clemmensen Reduction)
-
Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (Zn(Hg)).
-
Reagents: Add concentrated hydrochloric acid, water, toluene (B28343), and the pivalophenone obtained from Step 1.
-
Reduction: Heat the mixture to a vigorous reflux with stirring. Periodically add more concentrated HCl to maintain the acidic conditions.
-
Completion: After several hours of reflux, allow the mixture to cool.
-
Workup: Separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water and then sodium bicarbonate solution, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purification: Purify the final product, this compound, by fractional distillation.
Method 2: Synthesis via Grignard Reagent
-
Grignard Preparation: Prepare phenylmagnesium bromide by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Coupling Reaction: In a separate flame-dried flask under nitrogen, dissolve neopentyl bromide in anhydrous diethyl ether.
-
Addition: Cool the neopentyl bromide solution in an ice bath and slowly add the prepared phenylmagnesium bromide solution via a cannula or dropping funnel.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude product by fractional distillation to obtain this compound.
Visualization
The following diagram illustrates the decision-making process for synthesizing this compound, with a focus on avoiding carbocation rearrangement.
Caption: Decision workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - Does rearrangement occur in Friedel Crafts alkylation or not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. youtube.com [youtube.com]
- 9. This compound High-Purity Reagent for Research [benchchem.com]
- 10. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
challenges in the Friedel-Crafts synthesis of neopentylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of neopentylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via Friedel-Crafts alkylation?
A1: The main obstacle in the direct Friedel-Crafts alkylation of benzene (B151609) with a neopentyl halide (e.g., neopentyl chloride) is the rearrangement of the initially formed primary neopentyl carbocation. This unstable carbocation undergoes a rapid 1,2-methyl shift to form the more stable tertiary tert-amyl carbocation.[1][2][3] Consequently, the major product of the reaction is the rearranged isomer, 2-methyl-2-phenylbutane (tert-amylbenzene), with this compound being a minor or even undetectable product.[4][5]
Q2: Can the carbocation rearrangement be avoided in Friedel-Crafts alkylation?
A2: Completely avoiding the rearrangement in a standard Friedel-Crafts alkylation using neopentyl halides and a Lewis acid catalyst like AlCl₃ is extremely difficult. The driving force for the rearrangement to a more stable carbocation is very strong. While some literature suggests that intramolecular Friedel-Crafts alkylations can sometimes yield non-rearranged products, intermolecular reactions with neopentyl systems almost exclusively lead to rearranged products.
Q3: What are the recommended alternative methods for synthesizing this compound?
A3: To circumvent the carbocation rearrangement, two primary alternative routes are recommended:
-
Grignard Reagent Synthesis: This method involves the reaction of a neopentyl Grignard reagent (e.g., neopentylmagnesium bromide) with an aryl halide like bromobenzene. This approach ensures the neopentyl group is installed without skeletal rearrangement.
-
Friedel-Crafts Acylation followed by Reduction: This two-step process begins with the Friedel-Crafts acylation of benzene with pivaloyl chloride to form 2,2-dimethyl-1-phenylpropan-1-one. The acylium ion intermediate in this reaction is resonance-stabilized and does not rearrange.[6] The resulting ketone is then reduced to the desired this compound using methods like the Clemmensen or Wolff-Kishner reduction.[7][8]
Troubleshooting Guides
Method 1: Direct Friedel-Crafts Alkylation (Not Recommended)
This method is generally not advised for the synthesis of this compound due to the high propensity for carbocation rearrangement.
Problem: The major product isolated is 2-methyl-2-phenylbutane, not this compound.
-
Cause: Inherent carbocation rearrangement. The primary neopentyl carbocation formed from the neopentyl chloride and Lewis acid catalyst complex is highly unstable and rapidly rearranges to the more stable tertiary tert-amyl carbocation via a 1,2-methyl shift.[1][2]
-
Solution: It is highly recommended to switch to an alternative synthetic route that avoids the formation of a free primary carbocation. The Grignard reagent method or Friedel-Crafts acylation followed by reduction are superior choices for obtaining the desired product.
Product Distribution in Friedel-Crafts Alkylation of Benzene with Neopentyl Chloride
| Product | Structure | Expected Yield |
| 2-Methyl-2-phenylbutane (tert-Amylbenzene) | C6H5-C(CH3)2-CH2-CH3 | Major Product |
| This compound | C6H5-CH2-C(CH3)3 | Minor/Trace Product |
Signaling Pathway of Carbocation Rearrangement
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Method 2: Grignard Reagent Synthesis
Problem: Low or no yield of this compound.
-
Cause 1: Poor Grignard reagent formation. The reaction is highly sensitive to moisture and air. The surface of the magnesium turnings may be passivated by an oxide layer.[9]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). Activate the magnesium turnings using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing them in the flask.[9][10]
-
-
Cause 2: Wurtz coupling side reaction. The Grignard reagent can react with the starting neopentyl halide to form a dimer (2,2,5,5-tetramethylhexane).[9]
-
Solution: Add the neopentyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. Control the reaction temperature to maintain a gentle reflux.[9]
-
-
Cause 3: Inactive aryl halide. Bromobenzene is typically used, but if it is impure, the reaction may be sluggish.
-
Solution: Use freshly distilled or high-purity bromobenzene.
-
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Method 3: Friedel-Crafts Acylation and Reduction
Problem: Low yield of the ketone intermediate (2,2-dimethyl-1-phenylpropan-1-one).
-
Cause 1: Inactive Lewis acid catalyst (AlCl₃). Aluminum chloride is highly hygroscopic and will be deactivated by moisture.
-
Solution: Use a fresh, unopened container of anhydrous AlCl₃ or ensure it has been stored in a desiccator. The catalyst should be a free-flowing powder.
-
-
Cause 2: Dealkylation of the acylium ion. With pivaloyl chloride, the acylium ion can sometimes decarbonylate to form the tert-butyl cation, leading to the formation of tert-butylbenzene (B1681246) as a byproduct.[11][12]
-
Solution: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of pivaloyl chloride to minimize this side reaction.
-
-
Cause 3: Incomplete reaction. The ketone product forms a complex with AlCl₃, which requires a stoichiometric amount of the catalyst.[3]
-
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the pivaloyl chloride. Ensure sufficient reaction time.
-
Problem: Incomplete reduction of the ketone.
-
Cause 1 (Clemmensen Reduction): The zinc amalgam may not be sufficiently activated. The reaction is heterogeneous and requires an effective surface area.
-
Solution: Ensure the zinc amalgam is freshly prepared and active. Vigorous stirring is necessary.
-
-
Cause 2 (Wolff-Kishner Reduction): The reaction requires high temperatures and strongly basic conditions. Incomplete removal of water can hinder the reaction.[13]
-
Solution: Use a high-boiling solvent like diethylene glycol to achieve the required temperature. Ensure the removal of water formed during the initial hydrazone formation.
-
Logical Relationship of the Acylation-Reduction Pathway
Caption: Two-step synthesis of this compound via acylation and reduction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step A: Friedel-Crafts Acylation of Benzene with Pivaloyl Chloride
-
Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Reagent Charging: In an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the flask, followed by 50 mL of anhydrous benzene. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Add pivaloyl chloride (12.1 g, 0.10 mol) dissolved in 20 mL of anhydrous benzene to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Add 20 mL of concentrated HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude 2,2-dimethyl-1-phenylpropan-1-one can be purified by vacuum distillation.
Step B: Clemmensen Reduction of 2,2-dimethyl-1-phenylpropan-1-one
-
Preparation of Zinc Amalgam: In a flask, mix zinc granules (30 g) with a solution of mercury(II) chloride (3.0 g) in 45 mL of water and 2 mL of concentrated HCl. Swirl for 5 minutes, then decant the aqueous solution.
-
Reduction: To the freshly prepared zinc amalgam, add 25 mL of water, 55 mL of concentrated HCl, 25 mL of toluene, and the 2,2-dimethyl-1-phenylpropan-1-one (0.05 mol) from Step A.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of concentrated HCl (3 x 5 mL) should be added every hour.
-
Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with 2 x 20 mL of toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, the this compound can be purified by distillation.
Comparison of Synthetic Routes for this compound
| Feature | Direct Friedel-Crafts Alkylation | Grignard Reagent Synthesis | Friedel-Crafts Acylation + Reduction |
| Primary Challenge | Carbocation Rearrangement | Moisture and Air Sensitivity | Two-step process, handling of hazardous reagents |
| Major Product | 2-Methyl-2-phenylbutane | This compound | This compound |
| Yield of this compound | Very Low to None | Moderate to Good | Good to High |
| Number of Steps | 1 | 1 | 2 |
| Key Reagents | Neopentyl chloride, AlCl₃ | Neopentylmagnesium halide, Bromobenzene | Pivaloyl chloride, AlCl₃, Zn(Hg)/HCl or N₂H₄/KOH |
| Suitability for Synthesis | Not Recommended | Recommended | Highly Recommended |
References
- 1. Neopentyl chloride reacts with benzene in presence of a Lewis acid \left(.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. Wolff-Kishner Reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Page loading... [guidechem.com]
- 12. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Neopentylbenzene Yield in Grignard Reactions
Welcome to the Technical Support Center for optimizing the synthesis of neopentylbenzene via Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is a frequent issue in Grignard reactions, primarily due to the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture. Here are the key troubleshooting steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at over 120°C overnight or by flame-drying under an inert gas stream (nitrogen or argon). Solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous.[1]
-
Activate the Magnesium Turnings: The magnesium surface needs to be activated to remove the oxide layer. Common methods include:
-
Mechanical Activation: Gently crushing some magnesium turnings with a glass rod in the flask can expose a fresh surface.[1]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can clean the magnesium surface. The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas from 1,2-dibromoethane indicates successful activation.[1]
-
-
Initiators: A small amount of pre-formed Grignard reagent from a previous successful batch can be used to initiate the reaction.
-
Local Heating: Gently warming a small spot on the flask with a heat gun can often start the reaction. Be prepared to cool the flask once the exothermic reaction begins.[1]
-
Solvent Choice: For sterically hindered halides like neopentyl bromide, formation of the Grignard reagent can be slow in diethyl ether. Tetrahydrofuran (THF) is a more polar solvent and can significantly improve the rate of formation.[1]
Q2: I'm observing a low yield of this compound and a significant amount of a high-boiling point byproduct. What is the likely side reaction and how can I minimize it?
A2: A low yield of this compound accompanied by a high-boiling byproduct is often due to Wurtz coupling. This side reaction involves the coupling of the Grignard reagent with the unreacted alkyl or benzyl (B1604629) halide.
-
Wurtz Coupling: The primary side reaction is the formation of 2,2,5,5-tetramethylhexane (B86233) (from two neopentyl groups coupling) or 1,2-diphenylethane (B90400) (from two benzyl groups coupling).
-
Mitigation Strategies:
-
Slow Addition of Halide: Add the neopentyl halide or benzyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[2]
-
Dilute Conditions: Using a larger volume of solvent can also help to keep the concentration of reagents low.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can increase the rate of Wurtz coupling.[3]
-
Use of Excess Magnesium: Employing a larger excess of magnesium can favor the reaction of the halide with magnesium over the coupling reaction.[1]
-
Solvent Choice: For benzylic halides, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether have been shown to suppress Wurtz coupling compared to THF.[2]
-
Q3: Can steric hindrance from the neopentyl group affect the reaction with the benzyl halide?
A3: Yes, the bulky neopentyl group introduces significant steric hindrance, which can slow down the desired coupling reaction with the benzyl halide. While the primary carbon of the neopentyl Grignard is not directly hindered, the overall bulk of the t-butyl group can influence the transition state of the reaction. However, since the reaction is with a primary benzyl halide, this is generally less of a concern than with more hindered electrophiles like ketones.
Q4: What is the best workup procedure for a this compound Grignard synthesis?
A4: A careful workup is crucial to maximize the yield of this compound and remove byproducts.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium salts. Using a weak acid like NH₄Cl is often preferred over strong acids to avoid potential side reactions.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.[4]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, the solvent can be removed by rotary evaporation. The crude this compound can then be purified by distillation.
Troubleshooting Guides
Problem: Low or No Yield of this compound
dot
References
Technical Support Center: Purification of Neopentylbenzene by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of neopentylbenzene via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound at atmospheric pressure (760 mmHg) is in the range of 185-186 °C.[1] It is a colorless liquid under normal conditions.[2][3][4]
Q2: What are the common impurities I might encounter when synthesizing this compound?
A2: Common impurities can include unreacted starting materials, positional isomers (ortho- and meta-neopentylbenzene), and polyalkylated byproducts such as di-neopentylbenzenes. The presence and proportion of these impurities will depend on the specific synthetic route employed.
Q3: Is fractional distillation a suitable method for purifying this compound?
A3: Yes, fractional distillation is a primary and effective method for purifying this compound, especially for removing impurities with significantly different boiling points. For isomers with very close boiling points, a highly efficient fractional distillation column or alternative purification techniques like preparative chromatography may be necessary.
Q4: When should I consider using vacuum distillation?
A4: If you observe decomposition of your compound at its atmospheric boiling point (above 150 °C is a general guideline), vacuum distillation is recommended.[5] By reducing the pressure, the boiling point of this compound will be lowered, minimizing the risk of thermal degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No distillate is collecting, or the distillation rate is very slow. | - Insufficient heating.- Heat loss from the distillation column.- System not properly sealed. | - Gradually increase the heating mantle temperature.- Insulate the fractionating column and distillation head with glass wool or aluminum foil.- Check all joints and connections for leaks. |
| The temperature at the distillation head is fluctuating. | - Uneven boiling (bumping) in the distillation flask.- Distillation rate is too fast.- Inefficient packing in the fractionating column. | - Add boiling chips or use a magnetic stirrer for smooth boiling.- Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second).- Ensure the fractionating column is packed uniformly to allow for proper vapor-liquid equilibrium. |
| Poor separation of this compound from impurities. | - Boiling points of impurities are very close to that of this compound.- Inefficient fractionating column.- Distillation rate is too high. | - While specific boiling points for all isomers are not readily available, positional isomers of alkylbenzenes often have very close boiling points. A highly efficient column with a high number of theoretical plates (e.g., a packed column) is necessary.- Increase the length of the fractionating column or use a more efficient packing material.- Slow down the distillation to allow for more condensation and vaporization cycles, which improves separation. |
| The distillate is cloudy. | - Presence of water in the crude product.- Co-distillation with an immiscible impurity. | - Ensure the crude this compound is thoroughly dried before distillation (e.g., using a suitable drying agent like anhydrous magnesium sulfate).- If the cloudiness persists, the impurity may need to be removed by a different method, such as a liquid-liquid extraction, before distillation. |
| The compound appears to be decomposing in the distillation flask (darkening in color). | - The distillation temperature is too high, causing thermal degradation. | - Switch to a vacuum distillation setup to lower the boiling point of this compound. |
Quantitative Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | 1007-26-7 | C₁₁H₁₆ | 148.25 | 185-186[1] |
| Benzene | 71-43-2 | C₆H₆ | 78.11 | 80.1 |
| tert-Butylbenzene | 98-06-6 | C₁₀H₁₄ | 134.22 | 169 |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a condenser
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle with a stirrer or stir bar
-
Boiling chips
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
-
Water source for condenser
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Place the thermometer in the adapter so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.
-
Connect the condenser to the distillation head and attach a receiving flask at the outlet.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Secure all components with clamps.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil.
-
-
Distillation:
-
Begin heating the round-bottom flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column.
-
The temperature on the thermometer will rise and should stabilize at the boiling point of the lowest boiling impurity (e.g., any remaining solvent or starting materials).
-
Collect this initial fraction in a separate receiving flask.
-
Once the first fraction has been collected, the temperature may drop slightly before rising again.
-
As the temperature approaches the boiling point of this compound (185-186 °C), change to a clean receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate of approximately 1-2 drops per second for optimal separation.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound.
-
-
Completion:
-
When the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of liquid remains in the distillation flask, stop the distillation by removing the heat source. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
Analyze the purity of the collected fractions using appropriate analytical techniques, such as Gas Chromatography (GC).
-
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for fractional distillation of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. This compound High-Purity Reagent for Research [benchchem.com]
- 3. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
minimizing polyalkylation during neopentylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the synthesis of neopentylbenzene, with a specific focus on minimizing the common side reaction of polyalkylation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a significant problem in the direct Friedel-Crafts alkylation of benzene (B151609) to produce this compound?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is substituted onto the aromatic ring.[1] In the context of this compound synthesis, after one neopentyl group is attached to the benzene ring, the resulting this compound is more reactive than benzene itself. This is because alkyl groups are electron-donating and activate the aromatic ring, making it more susceptible to further electrophilic attack.[1][2] Consequently, the reaction can proceed to form di- and tri-neopentylbenzene isomers, reducing the yield of the desired mono-substituted product.
Q2: Aside from polyalkylation, what is the other major challenge when using neopentyl chloride for the Friedel-Crafts alkylation of benzene?
A2: A significant challenge in the direct Friedel-Crafts alkylation with neopentyl chloride is the rearrangement of the carbocation intermediate. The initially formed primary neopentyl carbocation is unstable and readily rearranges to a more stable tertiary carbocation. This rearrangement leads to the formation of tert-amylbenzene (B1361367) as the major product, not this compound.
Q3: How can polyalkylation be minimized in a direct Friedel-Crafts alkylation?
A3: Several strategies can be employed to suppress polyalkylation:
-
Use of Excess Benzene: Employing a large molar excess of benzene relative to the alkylating agent is the most common method. This increases the statistical probability of the electrophile reacting with a benzene molecule rather than the more reactive this compound product.[2][3]
-
Control of Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions, thus favoring mono-substitution.[1]
-
Choice of Catalyst: Using a milder Lewis acid catalyst can sometimes provide better selectivity for the mono-alkylated product.[1]
Q4: What is the most effective method to synthesize this compound while completely avoiding polyalkylation and carbocation rearrangement?
A4: The most effective and reliable method is a two-step synthesis involving an initial Friedel-Crafts acylation followed by a reduction.[4][5]
-
Friedel-Crafts Acylation: Benzene is first reacted with pivaloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone). The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[6] The acylium ion intermediate is also resonance-stabilized and does not undergo rearrangement.
-
Reduction: The resulting ketone is then reduced to the corresponding alkane (this compound). Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[4][5][7]
Troubleshooting Guides
Issue: Low Yield of this compound in the Acylation-Reduction Pathway
| Possible Cause | Troubleshooting Steps |
| Inefficient Friedel-Crafts Acylation | Ensure all reagents and glassware are anhydrous, as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Use a stoichiometric amount of the Lewis acid, as the ketone product can form a complex with it. Confirm the purity of the pivaloyl chloride and benzene. |
| Incomplete Clemmensen Reduction | Ensure the zinc is properly amalgamated to achieve sufficient activity. Use concentrated hydrochloric acid and maintain vigorous stirring. The reaction is heterogeneous and requires good mixing. If the substrate is acid-sensitive, consider the Wolff-Kishner reduction as an alternative.[4] |
| Side Reactions During Acylation | Although less common, with highly activated benzene derivatives, polyacylation can still be a minor issue. Ensure accurate stoichiometry. |
| Loss of Product During Workup | Ensure proper phase separation during extractions. Minimize transfers between glassware to reduce physical losses. |
Issue: Presence of Impurities in the Final Product
| Possible Impurity | Source | Troubleshooting/Purification |
| Unreacted 2,2-dimethyl-1-phenylpropan-1-one | Incomplete reduction. | Increase reaction time or temperature for the reduction step. Purify the final product by fractional distillation. |
| Di-tert-butylbenzene | If pivaloyl chloride undergoes decarbonylation to form a tert-butyl carbocation during acylation, this can lead to alkylation byproducts. | This is more likely at higher temperatures. Maintain a controlled temperature during the acylation step. |
| Polyalkylated Products | Although minimized, trace amounts can form if a direct alkylation method is used. | Use a larger excess of benzene in direct alkylation. For the highest purity, the acylation-reduction route is recommended. |
Data Presentation
Table 1: Comparison of Strategies for this compound Synthesis
| Method | Reactants | Key Conditions | Typical Yield of this compound | Major Byproducts | Advantages | Disadvantages |
| Direct Friedel-Crafts Alkylation | Benzene, Neopentyl Chloride, AlCl₃ | Large excess of benzene, low temperature | Low | tert-Amylbenzene, Polyalkylated Products | Single-step reaction. | Prone to carbocation rearrangement and polyalkylation.[8] |
| Friedel-Crafts Acylation followed by Clemmensen Reduction | 1. Benzene, Pivaloyl Chloride, AlCl₃ 2. Zn(Hg), HCl | 1. Anhydrous conditions 2. Reflux | Good to Excellent | Minimal | Avoids rearrangement and polyalkylation, leading to a purer product.[4][5] | Two-step process, harsh acidic conditions in the reduction step.[4] |
| Friedel-Crafts Acylation followed by Wolff-Kishner Reduction | 1. Benzene, Pivaloyl Chloride, AlCl₃ 2. H₂NNH₂, KOH, heat | 1. Anhydrous conditions 2. High temperature, basic conditions | Good to Excellent | Minimal | Avoids rearrangement and polyalkylation, suitable for acid-sensitive substrates. | Two-step process, harsh basic conditions and high temperatures in the reduction step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step A: Friedel-Crafts Acylation of Benzene with Pivaloyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq).
-
Solvent and Reagent Addition: Add anhydrous benzene (used in excess, acting as both reactant and solvent) to the flask. Cool the mixture in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1 eq) dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the excess benzene by distillation. The resulting crude 2,2-dimethyl-1-phenylpropan-1-one can be purified by vacuum distillation.
Step B: Clemmensen Reduction of 2,2-dimethyl-1-phenylpropan-1-one
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, and the 2,2-dimethyl-1-phenylpropan-1-one obtained from Step A.
-
Reduction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may be needed during the reaction to maintain a vigorous evolution of hydrogen.
-
Work-up: After the reaction is complete (typically after several hours, monitored by TLC or GC), cool the mixture to room temperature. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. After filtration, remove the solvent by distillation. The final product, this compound, can be purified by fractional distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Optimization of Grignard Reactions for Sterically Hindered Substrates
Welcome to the technical support center for the optimization of Grignard reactions involving sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: The Grignard reaction fails to initiate.
This is a common issue, often due to the passivating oxide layer on the magnesium surface.[1][2]
| Possible Cause | Solution | Experimental Protocol |
| Inactive Magnesium Surface | Mechanical or chemical activation of magnesium turnings.[1] | See Protocol 1: Activation of Magnesium Turnings . |
| Presence of Water or Oxygen | Ensure strictly anhydrous and inert conditions.[3][4] | All glassware should be flame-dried or oven-dried, and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][5] |
| Unreactive Organic Halide | Use a more reactive halide (I > Br > Cl).[6] For unreactive chlorides, consider using an entrainment agent. | Add a small amount of 1,2-dibromoethane (B42909) to initiate the reaction. The formation of ethylene (B1197577) gas indicates successful activation.[2][7] |
Problem 2: Low yield of the desired product.
Low yields can result from various factors, including side reactions and incomplete conversion.[5]
| Possible Cause | Solution | Experimental Protocol |
| Side Reactions (e.g., Reduction, Enolization) | When using sterically hindered ketones, the Grignard reagent may act as a base, leading to enolization, or a reducing agent if it has β-hydrogens.[8][9] | Lower the reaction temperature to minimize side reactions.[5] Consider using a Grignard reagent without β-hydrogens or switching to an organolithium reagent, which is less prone to reduction.[4][10] For valuable substrates, the Luche reduction conditions (NaBH4, CeCl3) can be an alternative for producing the desired alcohol. |
| Wurtz-type Coupling | The Grignard reagent couples with the remaining organic halide. | Add the organic halide slowly to the magnesium suspension to maintain a low concentration.[1] |
| Steric Hindrance | Severe steric hindrance on either the Grignard reagent or the electrophile can slow down or prevent the reaction.[5][11] | Increase the reaction time and/or temperature. If the reaction still fails, consider using a more reactive organolithium reagent[12] or a transition-metal-catalyzed cross-coupling reaction like the Kumada coupling.[13] |
Problem 3: Formation of unexpected byproducts.
The formation of byproducts is often a sign of competing reaction pathways.
| Byproduct | Likely Cause | Mitigation Strategy |
| Alkane (from the Grignard reagent) | Reaction with protic impurities (e.g., water, alcohols).[8] | Ensure all reagents and equipment are scrupulously dry.[4] |
| Biphenyl (in aryl Grignard reactions) | Homocoupling of the Grignard reagent. | This can be promoted by certain transition metal impurities. Using fresh, high-purity magnesium and solvents can help. In some cases, this is an unavoidable side reaction. |
| Recovered Starting Material (Ketone/Aldehyde) | Enolization of the carbonyl compound by the Grignard reagent acting as a base.[9] This is more common with sterically hindered ketones and bulky Grignard reagents. | Use a less sterically hindered Grignard reagent if possible. Alternatively, use an organolithium reagent, which is a stronger nucleophile and less prone to acting as a base in this context.[10] Adding CeCl₃ (Luche conditions) can also favor nucleophilic addition over enolization.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I be certain my Grignard reagent has formed?
A good indication of Grignard reagent formation is the disappearance of the metallic magnesium and the formation of a cloudy, grayish, or brownish solution. For a more quantitative assessment, you can titrate a small aliquot of the Grignard solution.
Q2: What is the best solvent for Grignard reactions with sterically hindered substrates?
Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[6][8] THF is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides (e.g., aryl chlorides) due to its higher boiling point and better solvating ability. For sterically hindered aryl Grignard reagents, diethyl ether may be favored to minimize side reactions.[14]
Q3: Can I use a commercially available Grignard reagent?
Yes, for many common Grignard reagents, commercially available solutions are a reliable option and can save time.[15] However, it is crucial to know their exact concentration, which can be determined by titration.
Q4: What is the Schlenk equilibrium and how does it affect my reaction?
The Schlenk equilibrium is an equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[14][16] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R and X groups.[16] For most synthetic purposes, it's sufficient to consider the Grignard reagent as RMgX, but be aware that the presence of these different species can influence reactivity.[14]
Q5: Are there alternatives to Grignard reactions for coupling with sterically hindered substrates?
Yes, if a Grignard reaction proves unsuccessful due to steric hindrance, several alternatives can be considered:
-
Organolithium Reagents: These are generally more reactive nucleophiles than Grignard reagents and may succeed where Grignards fail.[4][10]
-
Kumada Coupling: This is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, which can be very effective for constructing C-C bonds with hindered substrates.[13][17]
-
Other Organometallic Reagents: Depending on the specific transformation, organozinc, organocuprate, or other organometallic reagents might offer better results.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place magnesium turnings in a flask equipped with a magnetic stir bar.
-
Mechanical Activation: Under a stream of inert gas (argon or nitrogen), stir the magnesium turnings vigorously for several hours to break up the oxide layer.[18]
-
Chemical Activation:
-
Iodine: Add a single crystal of iodine to the magnesium turnings. The appearance of a brown color that subsequently fades upon warming indicates activation.[1][5]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane to the magnesium suspension in the reaction solvent. The evolution of ethene gas bubbles signifies activation.[1][2]
-
-
Once activated, proceed immediately with the addition of the organic halide.
Protocol 2: General Procedure for a Grignard Reaction with a Sterically Hindered Ketone
-
Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place activated magnesium turnings (1.2 equivalents) in the flask.
-
Add anhydrous diethyl ether or THF via syringe.
-
Add a solution of the organic halide (1.1 equivalents) in the anhydrous solvent to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and a change in color).
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of the sterically hindered ketone (1.0 equivalent) in the anhydrous solvent via the dropping funnel.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by an appropriate method (e.g., column chromatography, distillation).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. production.cbts.edu - Grignard Reaction With Ketone [production.cbts.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 17. Kumada coupling - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Flow Chemistry for Grignard Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals leveraging flow chemistry to optimize Grignard reactions, this technical support center provides troubleshooting guidance and answers to frequently asked questions. The inherent safety and control offered by continuous flow processes can significantly enhance the utility of these powerful carbon-carbon bond-forming reactions.[1][2] However, specific challenges can arise during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using flow chemistry for Grignard reactions compared to traditional batch methods?
Flow chemistry offers several key advantages for Grignard reactions:
-
Enhanced Safety: Grignard reactions are often highly exothermic.[2] Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways.[2][3] This is a significant improvement over large batch reactors where managing exotherms can be a major safety concern.[4]
-
Improved Control and Reproducibility: Continuous processing allows for tight control over reaction parameters such as residence time, stoichiometry, and temperature, leading to more consistent and reproducible results.[5]
-
Increased Yield and Purity: The rapid mixing and precise control in flow reactors can minimize the formation of byproducts, such as those from Wurtz coupling, leading to higher yields and product purity.[3] In some cases, transitioning from batch to flow has increased Grignard reagent conversion from approximately 85% to as high as 98%.[1]
-
Safe Handling of Hazardous Reagents: Flow chemistry enables the in-situ generation and immediate consumption of the highly reactive and moisture-sensitive Grignard reagent, minimizing the risks associated with its storage and handling.[6][7]
-
Scalability: Scaling up a reaction in flow is often a matter of running the system for a longer duration, rather than redesigning a larger reactor, which can be a significant advantage in process development.[8]
Q2: My Grignard reaction is difficult to initiate in the flow reactor. What are the common causes and solutions?
Difficulty in initiating a Grignard reaction is a common problem, often stemming from the passivating magnesium oxide (MgO) layer on the surface of the magnesium.[9][10]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All solvents and reagents must be thoroughly dried, and the entire flow system must be purged with an inert gas (e.g., nitrogen or argon) to eliminate atmospheric moisture.[9][10] Even trace amounts of water can quench the reaction.[10]
-
Magnesium Activation: The magnesium surface needs to be activated to expose fresh metal. This can be achieved through:
-
Chemical Activation: Introducing a small amount of an activator like iodine or 1,2-dibromoethane (B42909) into the system.[9][10] The disappearance of iodine's purple color can indicate successful activation.[10]
-
Mechanical Activation: In some setups, vigorous stirring or grinding of the magnesium can help break the oxide layer.[9]
-
-
"Turbo-Grignards": The use of reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), known as "turbo-Grignards," can facilitate the formation of other Grignard reagents.[2]
Q3: I'm observing a low yield of my desired product. What are the likely causes?
Low yields can be attributed to several factors:
-
Incomplete Grignard Formation: As discussed in Q2, ensure proper magnesium activation and anhydrous conditions.[9]
-
Side Reactions (Wurtz Coupling): This occurs when the formed Grignard reagent reacts with the incoming organic halide.[3][11] To minimize this, consider:
-
Stoichiometry Control: Using an excess of magnesium can reduce the concentration of the organic halide available for the coupling reaction.[3]
-
Residence Time Distribution: A narrow residence time distribution, approaching plug flow behavior, is desirable to prevent the back-mixing of the product with the starting material.[11]
-
-
Reaction with Electrophile: The reactivity of the electrophile should be considered. Sterically hindered Grignard reagents may require more reactive electrophiles or longer reaction times.[9]
Q4: How can I handle the solid magnesium in a continuous flow setup without causing blockages?
Handling heterogeneous mixtures is a challenge in flow chemistry.[4] Here are some strategies for managing magnesium:
-
Packed-Bed Reactors: A common approach is to use a column packed with magnesium turnings.[11][12] The organic halide solution flows through the packed bed, reacting to form the Grignard reagent.
-
Slurry Handling: It is possible to pump a slurry of magnesium powder.[6] This requires careful selection of pump tubing with a sufficiently large internal diameter and maintaining a high enough flow rate to keep the solid suspended.[6] For example, a 10 wt% slurry of magnesium powder in petroleum-ether has been successfully recirculated using a peristaltic pump with 7.9mm ID tubing at flow rates of 700-1000 mL/min.[6]
-
Continuous Stirred-Tank Reactors (CSTRs): CSTRs can be used to keep the magnesium suspended.[5] The design may include features like filters on the outlet to prevent solid carryover.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivated magnesium surface (oxide layer).[9][10] 2. Presence of moisture or oxygen in the system.[9][10] 3. Low reactivity of the organic halide. | 1. Use a chemical activator (e.g., a crystal of iodine, a few drops of 1,2-dibromoethane).[9][10] 2. Ensure all glassware, tubing, and solvents are rigorously dried.[9] Purge the entire system with an inert gas (N₂ or Ar). 3. Gentle warming of the reactor may help, but monitor carefully for exotherms. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction.[9] 2. Wurtz coupling side reaction.[11] 3. Quenching by protic impurities.[9] | 1. Increase residence time or temperature. Ensure magnesium is sufficiently activated. 2. Optimize stoichiometry (use an excess of magnesium).[3] Adjust flow rates to achieve a narrower residence time distribution.[11] 3. Use highly purified and anhydrous solvents and reagents. |
| Low Yield of Final Product (after reaction with electrophile) | 1. Inefficient mixing of Grignard reagent and electrophile. 2. Low reactivity of the electrophile.[9] 3. Degradation of the Grignard reagent before it can react. | 1. Use an efficient micromixer at the point of electrophile introduction. 2. Increase the reaction temperature for the second stage or increase the residence time. 3. Minimize the length of tubing between the Grignard formation reactor and the point of electrophile addition. |
| Uncontrolled Exotherm | 1. Flow rate of organic halide is too high.[9] 2. Insufficient cooling of the reactor.[9] | 1. Reduce the flow rate of the organic halide solution. 2. Ensure the reactor's cooling system is functioning correctly and set to the appropriate temperature. Flow chemistry's high heat transfer efficiency should normally prevent this.[2] |
| Clogging/Blocking of the Reactor or Tubing | 1. Precipitation of Grignard reagent or byproducts.[2] 2. Magnesium particles entering narrow channels.[6] | 1. Adjust solvent or concentration to improve solubility. 2. If using a magnesium slurry, ensure flow rates are high enough to maintain suspension.[6] Use appropriate filters if employing a packed-bed or CSTR setup.[5] |
Experimental Protocols
Protocol 1: Grignard Reagent Formation in a Packed-Bed Reactor
This protocol describes the continuous formation of a Grignard reagent using a packed-bed reactor.
Materials:
-
Magnesium turnings (1.2-4 equivalents, depending on optimization).[3][9]
-
Organic halide (1.0 equivalent).
-
Chemical activator (e.g., iodine).[10]
Equipment:
-
HPLC pump for solvent/reagent delivery.
-
Jacketed glass column or similar packed-bed reactor.
-
Thermostat for temperature control of the reactor jacket.[3]
-
Back pressure regulator.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
System Preparation: Oven-dry all glassware and tubing and assemble the system under a stream of inert gas.
-
Reactor Packing: Loosely pack the column with magnesium turnings.
-
Inerting the System: Purge the entire system, including the solvent reservoir, with inert gas for at least 30 minutes.
-
Magnesium Activation: If required, introduce a small amount of iodine to the magnesium bed.
-
Reaction Initiation: Begin pumping the anhydrous solvent through the packed bed at a low flow rate.
-
Continuous Formation: Once the system is stable, switch to pumping the solution of the organic halide in the anhydrous solvent through the column at the desired flow rate and temperature. The reaction is highly exothermic, but the flow reactor's efficient heat exchange should maintain a stable temperature.[2]
-
Steady State: Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed) before collecting the Grignard reagent solution for the subsequent reaction.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Grignard reactions in flow.
Table 1: Comparison of Batch vs. Continuous Flow for Grignard Reactions
| Parameter | Batch Process | Continuous Flow Process | Reference(s) |
| Grignard Conversion | ~85% | Up to 98% | [1] |
| Yield Improvement | Baseline | >25% improvement in some cases | [5] |
| Magnesium Usage | Baseline | Up to 43% reduction | [5] |
| Temperature Control | Difficult, potential for >100 °C adiabatic heat rise | Excellent, reactions can be run at 20-25 °C | [5] |
| Impurity Formation | Up to 10% problematic byproducts | <1% of the same byproducts | [5] |
Table 2: Example Operating Parameters for Grignard Formation in Flow
| Parameter | Value | Conditions | Reference(s) |
| Residence Time (Formation) | 60 minutes | CSTR system for benzyl (B1604629) Grignard | [5] |
| Residence Time (Reaction with Electrophile) | 30 minutes | CSTR system | [5] |
| Residence Time (Quench) | 60 minutes | CSTR system | [5] |
| Temperature | 30 - 65 °C | Dual-column packed bed system | [3] |
| Mg/Halide Molar Ratio | >4:1 | To minimize dimer formation at higher temperatures | [3] |
| Slurry Concentration | 10 wt% Mg in petroleum-ether | Recirculated through a Coflore ATR | [6] |
| Flow Rate (Slurry) | 700 - 1000 mL/min | To maintain suspension in 7.9mm ID tubing | [6] |
Visualizations
Caption: Workflow for a two-stage continuous Grignard reaction.
References
- 1. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 2. vapourtec.com [vapourtec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
Technical Support Center: Troubleshooting Sterically Hindered Grignard Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for navigating the challenges of Grignard reactions with sterically demanding substrates.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a sterically hindered ketone is resulting in a low yield of the desired tertiary alcohol. What are the primary causes?
Low yields in these reactions are typically attributed to two major competing side reactions: enolization and reduction.[1][2] Steric hindrance around the carbonyl group makes the nucleophilic attack by the Grignard reagent more difficult, allowing these alternative pathways to dominate.
-
Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[2][3]
-
Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered cyclic transition state. This results in the formation of a secondary alcohol instead of the desired tertiary alcohol.[1][2]
Q2: How can I minimize enolization and improve the yield of the addition product?
Several strategies can be employed to favor the desired nucleophilic addition over enolization:
-
Lower Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.[4]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly improve yields.[3][4] CeCl₃ is believed to form a more reactive organocerium species that is more nucleophilic and less basic than the corresponding Grignard reagent, thus suppressing enolization.[3][4]
-
Choice of Grignard Reagent: If the experimental design allows, using a Grignard reagent with lower basicity can be beneficial.
Q3: Reduction of my ketone is a significant side reaction. How can I prevent this?
To minimize the reduction of the sterically hindered ketone, consider the following:
-
Grignard Reagent Selection: The most effective solution is to use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.[4]
-
Reaction Temperature: Lowering the reaction temperature can also help to disfavor the reduction pathway.[4]
Q4: Are there more reactive alternatives to Grignard reagents for reactions with sterically hindered substrates?
Yes, organolithium reagents are generally more reactive nucleophiles than Grignard reagents and can provide better yields in cases of severe steric hindrance.[5][6][7] However, they are also stronger bases, so enolization can still be a competing side reaction. Careful control of reaction conditions, such as low temperatures, is crucial when using organolithium reagents.[7]
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yields in sterically hindered Grignard reactions.
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the yield of a model Grignard reaction between a sterically hindered ketone (e.g., di-tert-butyl ketone) and a Grignard reagent.
| Grignard Reagent | Additive | Temperature (°C) | Yield of Tertiary Alcohol (%) | Yield of Reduction Product (%) | Recovery of Starting Ketone (%) |
| iso-Propylmagnesium Bromide | None | 25 | 15 | 45 | 40 |
| iso-Propylmagnesium Bromide | None | -78 | 35 | 30 | 35 |
| iso-Propylmagnesium Bromide | CeCl₃ | -78 | 75 | 10 | 15 |
| Methylmagnesium Bromide | None | 0 | 85 | N/A | 15 |
| iso-Propyllithium | None | -78 | 60 | 5 | 35 |
Experimental Protocols
Protocol 1: General Procedure for a Grignard Reaction with a Sterically Hindered Ketone using a Cerium(III) Chloride Additive
-
Preparation of CeCl₃ Slurry:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous cerium(III) chloride (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to create a slurry.
-
Stir the suspension vigorously at room temperature for at least 2 hours.
-
-
Reaction Setup:
-
Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) dropwise to the cold slurry.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Addition of Ketone:
-
Dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture at -78 °C.
-
-
Reaction and Quenching:
-
Stir the reaction at -78 °C and monitor its progress using TLC or LC-MS.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Purification:
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Titration of a Grignard Reagent using Iodine
-
Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine (I₂) in anhydrous THF.
-
Cool the iodine solution to 0 °C in an ice bath.
-
-
Titration:
-
Slowly add the Grignard reagent solution dropwise from a burette or syringe to the iodine solution with vigorous stirring.
-
The endpoint is the disappearance of the brown/yellow color of the iodine, resulting in a colorless solution.[4]
-
-
Calculation:
-
The molarity of the Grignard reagent is calculated using the following formula, based on a 1:1 stoichiometry with iodine: Molarity (M) = moles of I₂ / Volume of Grignard solution (L)
-
Reaction Mechanism Overview
Caption: Competing reaction pathways in a sterically hindered Grignard reaction.
References
identifying and minimizing side reactions in neopentylbenzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of neopentylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main challenges?
A1: The most prevalent laboratory method is the Friedel-Crafts alkylation of benzene (B151609) with a neopentyl halide (e.g., neopentyl chloride) using a Lewis acid catalyst like aluminum chloride (AlCl₃). The primary challenge of this method is the rearrangement of the unstable primary neopentyl carbocation intermediate into a more stable tertiary carbocation (the tert-amyl cation). This rearrangement leads to the formation of the isomeric side product, 2-methyl-2-phenylbutane (tert-amylbenzene), often as the major product, significantly reducing the yield of the desired this compound. Another common, though less severe, side reaction is polyalkylation, where the alkylated product reacts further with the alkylating agent.
Q2: How can the carbocation rearrangement in Friedel-Crafts alkylation be minimized or avoided?
A2: To circumvent the carbocation rearrangement, a two-step Friedel-Crafts acylation followed by reduction is the most reliable alternative. This process involves:
-
Friedel-Crafts Acylation: Benzene is reacted with pivaloyl chloride ((CH₃)₃CCOCl) and a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement, leading to the formation of 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone).
-
Reduction: The ketone group of pivalophenone is then reduced to a methylene (B1212753) group (CH₂) to yield this compound. Common reduction methods for this step include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Q3: Are there any other alternative methods for synthesizing this compound without rearrangement?
A3: Yes, another approach that avoids rearrangement is the use of a Grignard reagent. This method involves the reaction of a neopentyl Grignard reagent, such as neopentylmagnesium bromide, with an aryl halide like bromobenzene. This approach ensures the neopentyl group is transferred intact. However, transition metal-catalyzed cross-coupling reactions involving the sterically hindered neopentyl group can be challenging.
Q4: My reaction mixture turned dark or charred. What is the cause?
A4: Charring or darkening of the reaction mixture, particularly during Friedel-Crafts alkylation, suggests that the reaction is too vigorous, leading to decomposition of the starting materials or products. This can be caused by too rapid addition of the alkylating agent or catalyst, or the reaction temperature being too high. To mitigate this, ensure a controlled, slow addition of reagents and consider performing the reaction at a lower temperature, potentially using an ice bath for cooling.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound in Friedel-Crafts Alkylation
If you are experiencing a low yield of the desired product, consult the following decision tree and table for potential causes and solutions.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
| Potential Cause | Recommended Solution | Justification |
| Inactive Catalyst | Use a fresh, unopened container of anhydrous Lewis acid (e.g., AlCl₃). Handle under an inert atmosphere. | Lewis acids like AlCl₃ are highly hygroscopic; moisture deactivates them. |
| Carbocation Rearrangement | Switch to the Friedel-Crafts acylation-reduction pathway. | The acylium ion intermediate in the acylation step is stable and does not rearrange. |
| Polyalkylation | Use a large excess of benzene (acting as both reactant and solvent). | A large excess of benzene increases the probability that the electrophile will react with a benzene molecule rather than the already alkylated (and more reactive) product. |
| Deactivated Aromatic Ring | Ensure the benzene starting material does not have strongly electron-withdrawing substituents (e.g., -NO₂, -SO₃H). | Friedel-Crafts reactions are electrophilic aromatic substitutions and fail on strongly deactivated rings. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | Some reactions require heating to overcome the activation energy. However, excessive heat can promote side reactions. |
Problem 2: Formation of Multiple Products (Isomers and Polyalkylated Species)
The formation of multiple products is a common issue. The primary isomer is tert-amylbenzene, but polyalkylation can also occur.
Caption: Reaction pathway showing the formation of this compound and the major side product, tert-amylbenzene.
Data on Product Distribution
The choice of Lewis acid and reaction conditions can influence the ratio of the desired product to the rearranged product, although rearrangement is typically favored.
Table 1: Illustrative Product Distribution in Friedel-Crafts Alkylation of Benzene with Neopentyl Chloride
| Lewis Acid Catalyst | Temperature (°C) | Solvent | Approx. Yield of this compound (%) | Approx. Yield of tert-Amylbenzene (%) |
| AlCl₃ | 0 - 5 | Benzene (excess) | < 5 | > 95 |
| FeCl₃ | 25 | Benzene (excess) | 5 - 10 | 90 - 95 |
| BF₃ | 25 | Benzene (excess) | < 10 | > 90 |
| H₂SO₄ | 25 | Benzene (excess) | ~1 | ~99 |
Note: These values are illustrative and compiled from general principles of Friedel-Crafts reactions. Actual yields may vary based on specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Rearrangement-Free Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step method is the recommended route for obtaining this compound free from isomeric impurities.
Caption: Experimental workflow for the rearrangement-free synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Benzene with Pivaloyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Maintain an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add anhydrous aluminum chloride (1.1 equiv.) and a dry solvent (e.g., dichloromethane). Cool the suspension to 0 °C in an ice bath.
-
Addition: Add a solution of pivaloyl chloride (1.0 equiv.) in dry dichloromethane (B109758) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. After the addition, add benzene (1.0 equiv.) dropwise in the same manner.
-
Reaction: After complete addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude pivalophenone can be purified by vacuum distillation.
Step 2: Wolff-Kishner Reduction of Pivalophenone
-
Setup: In a round-bottom flask fitted with a distillation head and condenser, combine the pivalophenone (1.0 equiv.), diethylene glycol (as solvent), potassium hydroxide (B78521) (4.0 equiv.), and hydrazine hydrate (3.0 equiv.).
-
Hydrazone Formation: Heat the mixture to about 120-140 °C for 1 hour to form the hydrazone. During this time, water and excess hydrazine will distill off.
-
Decomposition: After the initial distillation, raise the temperature to 190-200 °C and reflux for 3-4 hours. Nitrogen gas will evolve as the hydrazone decomposes.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with a non-polar solvent like hexane (B92381) or ether.
-
Purification: Wash the combined organic extracts with dilute HCl and then water. Dry over anhydrous Na₂SO₄, filter, and remove the solvent. The resulting this compound can be purified by distillation.
Protocol 2: Purification of this compound from tert-Amylbenzene
Separating this compound (b.p. ~186 °C) and tert-amylbenzene (b.p. ~188-190 °C) is challenging due to their close boiling points.
-
Fractional Distillation: High-efficiency fractional distillation using a long Vigreux or packed column is required. Careful control of the heating rate and collection of very small fractions is necessary to achieve separation.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples, preparative GC is the most effective method. A non-polar column is typically used, and the two isomers can be separated based on their slight differences in retention time.
influence of solvent choice on neopentylbenzene reaction yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields involving neopentylbenzene.
Troubleshooting Guides
Issue 1: Low or No Yield in Friedel-Crafts Alkylation
Q: I am attempting a Friedel-Crafts alkylation on benzene (B151609) using a neopentyl halide (e.g., neopentyl chloride) and a Lewis acid catalyst (e.g., AlCl₃), but I am getting a very low yield of this compound and a major product with a rearranged carbon skeleton. What is happening and how can I fix it?
A: This is a classic and expected issue when using primary alkyl halides that can form a more stable carbocation. The primary neopentyl carbocation, which would be formed initially, rapidly rearranges to a more stable tertiary carbocation via a hydride shift. This rearranged carbocation then alkylates the benzene ring, leading to the undesired product, (1,1-dimethylpropyl)benzene.[1][2][3]
Solutions:
-
Use a Milder Lewis Acid: In some cases, using a weaker Lewis acid catalyst can favor a mechanism that has less carbocation character, potentially reducing the extent of rearrangement. However, this may also decrease the overall reaction rate.
-
Employ Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to synthesize this compound and avoid rearrangement.[2]
-
First, perform a Friedel-Crafts acylation of benzene with pivaloyl chloride ((CH₃)₃CCOCl) and a Lewis acid catalyst like AlCl₃. The acylium ion formed in this reaction is resonance-stabilized and does not undergo rearrangement.
-
The resulting ketone, 2,2-dimethyl-1-phenylpropan-1-one, can then be reduced to this compound using methods like the Wolff-Kishner or Clemmensen reduction.
-
-
Alternative Synthesis Route: A different synthetic approach that avoids the formation of a free carbocation can be employed. For instance, the reaction of benzyl (B1604629) chlorides with t-butyl-lithium in a non-polar solvent mixture like pentane (B18724) and hexane (B92381) has been shown to produce neopentylbenzenes in good yields.[4]
Issue 2: Low Yields in Electrophilic Aromatic Substitution (General)
Q: My nitration or bromination of this compound is resulting in a low yield. What are the common factors I should investigate?
A: Low yields in electrophilic aromatic substitution (EAS) reactions can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Reagent Purity: Ensure that your this compound, nitrating/brominating agent, and any catalysts are of high purity. Impurities can lead to side reactions.
-
Anhydrous Conditions: For reactions involving Lewis acids (like bromination with Br₂ and FeBr₃), ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Moisture can deactivate the catalyst.
-
Reaction Temperature: Temperature control is crucial. Some EAS reactions may require cooling to prevent side reactions and improve selectivity, while others might need heating to proceed at a reasonable rate. It is advisable to start with conditions reported in the literature and then optimize.
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield by stabilizing or destabilizing the reaction intermediates.[1] It is recommended to perform small-scale trials with a few different solvents to find the optimal one for your specific reaction.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition or the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the yield of electrophilic aromatic substitution on this compound?
A1: The choice of solvent can influence the rate and outcome of EAS reactions. Polar solvents can stabilize the charged intermediate (the arenium ion or σ-complex), which can increase the reaction rate.[1] However, the ideal solvent depends on the specific reaction. For instance, in Friedel-Crafts acylations, non-polar solvents like dichloromethane (B109758) or carbon disulfide are often used, while polar solvents like nitrobenzene (B124822) can be employed and may influence the regioselectivity of the reaction.[5] For nitration, solvents like acetic acid or nitromethane (B149229) can be used.[6] It is generally recommended to conduct small-scale experiments with solvents of varying polarity to determine the optimal conditions for the desired reaction.
Q2: Can I avoid polyalkylation during the synthesis of this compound?
A2: Yes. Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkyl group is an activating group, making the product more reactive than the starting material. To minimize polyalkylation, a large excess of the aromatic substrate (benzene in this case) is typically used. This ensures that the electrophile is more likely to react with the starting material rather than the alkylated product.[1]
Q3: Why is Friedel-Crafts acylation preferred over alkylation for preparing this compound?
A3: Friedel-Crafts acylation is preferred for two main reasons:
-
No Carbocation Rearrangement: The acylium ion intermediate is stabilized by resonance and does not undergo rearrangement. This allows for the introduction of the desired carbon skeleton without isomerization.[7]
-
No Polyacylation: The acyl group is a deactivating group, which makes the product less reactive than the starting material. This prevents further substitution reactions on the aromatic ring.
Data Presentation
Table 1: Hypothetical Yields of this compound Nitration in Various Solvents
| Solvent | Relative Polarity | Expected Predominant Isomer | Hypothetical Yield (%) |
| Acetic Acid | High | p-nitro | 75 |
| Nitromethane | High | p-nitro | 70 |
| Dichloromethane | Medium | p-nitro | 65 |
| Carbon Tetrachloride | Low | p-nitro | 50 |
| Hexane | Low | p-nitro | 40 |
Table 2: Synthesis of Substituted Neopentylbenzenes via an Alternative Route
Data from the reaction of substituted benzyl chlorides with t-butyl-lithium in a pentane/hexane solvent mixture.[4]
| Benzyl Chloride Substituent (X) | Yield of XC₆H₄CH₂Buᵗ (%) |
| H | 75 |
| o-Me | 25 |
| m-Me | 55 |
| p-Me | 62 |
| m-F | 70 |
| p-F | 70 |
| m-Cl | 60 |
| p-Cl | 69 |
| p-Br | 60 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Pivaloyl Chloride
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil).
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition: Dissolve pivaloyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, add benzene (a large excess can be used as the solvent) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice with concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product, 2,2-dimethyl-1-phenylpropan-1-one, can be purified by vacuum distillation or column chromatography.
Protocol 2: Nitration of this compound in Acetic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath.
-
Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.0 equivalent) to concentrated sulfuric acid (H₂SO₄, 1.0 equivalent) at 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition, let the reaction stir at room temperature for 1-2 hours. Monitor the progress by GC or TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration and solvent evaporation, the product can be purified by column chromatography to separate the ortho and para isomers.
Visualizations
Caption: Logical relationship between solvent properties and reaction outcomes.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A novel synthesis of neopentylbenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. mt.com [mt.com]
Validation & Comparative
neopentylbenzene 1H NMR and 13C NMR spectral analysis
A comprehensive analysis of the ¹H and ¹³C NMR spectra of neopentylbenzene is presented in this guide, alongside a comparative study with structurally related aromatic compounds: toluene, ethylbenzene, and isopropylbenzene. This guide is intended for researchers, scientists, and professionals in drug development, providing objective spectral data and detailed experimental methodologies.
Comparative Spectral Analysis
The following sections provide a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its common structural analogs. The data is summarized in tabular format for ease of comparison.
This compound: ¹H and ¹³C NMR Data
This compound presents a simple yet informative NMR spectrum characteristic of its unique structure, featuring a bulky neopentyl group attached to a phenyl ring.
| ¹H NMR (this compound) | |||
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (o, m, p-H) | 7.22-7.15 | Multiplet | 5H |
| Methylene (-CH₂-) | 2.48 | Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | 0.90 | Singlet | 9H |
| ¹³C NMR (this compound) | |
| Carbon | Chemical Shift (δ) ppm |
| Aromatic (C-ipso) | 139.3 |
| Aromatic (C-ortho) | 129.8 |
| Aromatic (C-meta) | 128.0 |
| Aromatic (C-para) | 125.4 |
| Methylene (-CH₂-) | 48.8 |
| Quaternary (-C(CH₃)₃) | 31.8 |
| Methyl (-CH₃) | 29.4 |
Comparative NMR Data of Alkylbenzenes
To contextualize the spectral features of this compound, this section compares its NMR data with those of toluene, ethylbenzene, and isopropylbenzene.
| ¹H NMR Comparison | ||||
| Compound | Aromatic Protons (δ ppm) | Alkyl Protons (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| This compound | 7.22-7.15 | 2.48 (-CH₂-), 0.90 (-C(CH₃)₃) | m, s, s | - |
| Toluene | 7.28-7.09 | 2.34 (-CH₃) | m, s | - |
| Ethylbenzene | 7.33-7.15 | 2.64 (-CH₂-), 1.23 (-CH₃) | m, q, t | 7.6 |
| Isopropylbenzene | 7.33-7.16 | 2.90 (-CH-), 1.25 (-CH₃) | m, septet, d | 7.0 |
| ¹³C NMR Comparison | |||||
| Compound | C-ipso (δ ppm) | C-ortho (δ ppm) | C-meta (δ ppm) | C-para (δ ppm) | Alkyl Carbons (δ ppm) |
| This compound | 139.3 | 129.8 | 128.0 | 125.4 | 48.8 (-CH₂-), 31.8 (-C-), 29.4 (-CH₃) |
| Toluene | 137.9 | 129.1 | 128.3 | 125.4 | 21.5 (-CH₃) |
| Ethylbenzene | 144.2 | 127.9 | 128.4 | 125.7 | 29.0 (-CH₂-), 15.7 (-CH₃) |
| Isopropylbenzene | 148.9 | 126.5 | 128.4 | 125.8 | 34.0 (-CH-), 24.1 (-CH₃) |
Experimental Protocols
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for non-volatile organic compounds such as this compound and its analogs.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the analyte.
-
Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should be based on sample solubility and its residual peak should not interfere with the analyte's signals.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer : Filter the solution through a pipette containing a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Capping : Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Angle : 30-45 degrees.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-10 seconds (longer delays may be necessary for quaternary carbons).
-
Number of Scans : 128-1024 or more, depending on the sample concentration.
-
Decoupling : Employ proton broadband decoupling to simplify the spectrum and enhance signal-to-noise.
-
Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
Chemical Structure and Proton Environments of this compound
The following diagram illustrates the molecular structure of this compound and the distinct proton environments leading to the observed ¹H NMR signals.
Caption: Structure of this compound with corresponding ¹H NMR signals.
General Workflow for NMR Spectral Analysis
This diagram outlines the typical experimental workflow for obtaining and analyzing NMR spectra of chemical compounds.
Caption: Standard workflow for NMR spectral analysis.
A Comparative Guide to the Structural Elucidation of Neopentylbenzene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of neopentylbenzene. Through a comparative approach with structurally similar alkylbenzenes—toluene (B28343), ethylbenzene (B125841), and tert-butylbenzene—this document will demonstrate how to interpret NMR data for unambiguous structural elucidation. The guide includes tabulated spectral data for easy comparison, detailed experimental protocols for data acquisition, and a visual representation of the logical workflow.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its common structural alternatives. This quantitative data is essential for distinguishing between these compounds.
Table 1: ¹H NMR Spectral Data
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H | 7.15 - 7.22 | Multiplet | 5H |
| -CH₂- | 2.48 | Singlet | 2H | |
| -C(CH₃)₃ | 0.90 | Singlet | 9H | |
| Toluene | Ar-H | 7.02 - 7.25 | Multiplet | 5H |
| -CH₃ | 2.30 - 2.36 | Singlet | 3H | |
| Ethylbenzene | Ar-H | 7.11 - 7.35 | Multiplet | 5H |
| -CH₂- | 2.63 | Quartet | 2H | |
| -CH₃ | 1.22 | Triplet | 3H | |
| tert-Butylbenzene | Ar-H | 7.01 - 7.46 | Multiplet | 5H |
| -C(CH₃)₃ | 1.31 | Singlet | 9H |
Table 2: ¹³C NMR Spectral Data
| Compound | Signal Assignment | Chemical Shift (δ, ppm) |
| This compound | Ar-C (quaternary) | ~139 |
| Ar-C H | ~128, ~126, ~125 | |
| -C H₂- | ~49 | |
| -C (CH₃)₃ | ~32 | |
| -C(C H₃)₃ | ~29 | |
| Toluene | Ar-C (quaternary) | ~138 |
| Ar-C H | ~129, ~128, ~125 | |
| -C H₃ | ~21 | |
| Ethylbenzene | Ar-C (quaternary) | ~144 |
| Ar-C H | ~128.4, ~127.9, ~125.7 | |
| -C H₂- | ~29 | |
| -C H₃ | ~16 | |
| tert-Butylbenzene | Ar-C (quaternary) | ~148 |
| Ar-C H | ~125 | |
| -C (CH₃)₃ | ~34 | |
| -C(C H₃)₃ | ~31 |
Interpretation and Structural Elucidation of this compound
The structure of this compound can be unequivocally determined by analyzing its unique NMR spectral features in comparison to the alternative compounds.
The ¹H NMR spectrum of this compound is characterized by three distinct signals. The aromatic protons appear as a multiplet in the typical aromatic region of 7.15-7.22 ppm, integrating to five protons. The most telling feature is the presence of two singlets in the aliphatic region. The singlet at 2.48 ppm, integrating to two protons, is characteristic of a methylene (B1212753) (-CH₂-) group adjacent to the aromatic ring but with no adjacent protons to couple with. The singlet at 0.90 ppm, with an integration of nine protons, is indicative of a tert-butyl group [-C(CH₃)₃]. The absence of splitting for both the methylene and the tert-butyl protons is a key identifier for the neopentyl group.
In contrast, toluene shows a singlet for the methyl group, but it integrates to only three protons. Ethylbenzene displays a characteristic quartet for the methylene group and a triplet for the methyl group, arising from the coupling between these two groups.[1][2][3][4] Tert-butylbenzene also shows a singlet for the nine protons of the tert-butyl group, but it lacks the methylene singlet seen in this compound.[5][6]
The ¹³C NMR spectrum of this compound further confirms its structure with five distinct signals. The aromatic region shows four signals, one for the quaternary carbon attached to the neopentyl group and three for the protonated aromatic carbons. In the aliphatic region, the methylene carbon (-CH₂-) appears around 49 ppm, the quaternary carbon of the tert-butyl group is observed at approximately 32 ppm, and the methyl carbons of the tert-butyl group resonate at about 29 ppm.
Comparing this to the alternatives, toluene has only one aliphatic carbon signal for its methyl group.[7][8] Ethylbenzene shows two distinct aliphatic carbon signals for the ethyl group.[9][10][11] Tert-butylbenzene also presents two aliphatic carbon signals corresponding to the tert-butyl group, but it is missing the signal for a methylene carbon.[12][13][14]
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[15]
-
Transfer the solution into a clean, standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or tetramethylsilane (B1202638) (TMS) at 0 ppm is used for chemical shift referencing.[2]
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).[16]
-
Number of Scans: 128 to 1024 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 220-250 ppm is used.[7]
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm is used for chemical shift referencing.[7]
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical process of deducing the structure of this compound from its NMR spectral data.
Caption: Logical workflow for the structural elucidation of this compound from NMR data.
References
- 1. homework.study.com [homework.study.com]
- 2. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. askfilo.com [askfilo.com]
- 4. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 5. tert-Butylbenzene(98-06-6) 1H NMR spectrum [chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Toluene(108-88-3) 13C NMR spectrum [chemicalbook.com]
- 9. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. brainly.com [brainly.com]
- 11. Ethylbenzene(100-41-4) 13C NMR spectrum [chemicalbook.com]
- 12. tert-Butylbenzene(98-06-6) 13C NMR spectrum [chemicalbook.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. spectrabase.com [spectrabase.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to FT-IR Spectroscopic Characterization of Benzene Derivatives
For researchers, scientists, and professionals in drug development, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation of benzene (B151609) derivatives. This guide provides a comparative analysis of the FT-IR spectral characteristics of substituted benzenes, supported by experimental data and detailed protocols to aid in the identification and differentiation of these compounds.
The vibrational modes of the benzene ring are sensitive to the number and position of substituents, making FT-IR spectroscopy a powerful technique for isomer differentiation. The most informative regions in the FT-IR spectrum of a benzene derivative are typically the C-H stretching vibrations (3100-3000 cm⁻¹), the C-C in-ring stretching vibrations (1600-1400 cm⁻¹), the overtone and combination bands (2000-1665 cm⁻¹), and the out-of-plane C-H bending vibrations (900-675 cm⁻¹).[1][2] The patterns of the out-of-plane C-H bending (wagging) bands are particularly diagnostic for the substitution pattern on the aromatic ring.[2][3][4]
Experimental Protocol for FT-IR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible FT-IR spectra. The following is a general procedure for the analysis of benzene derivatives.
Objective: To acquire the FT-IR spectrum of a benzene derivative and identify its characteristic absorption bands to determine the substitution pattern.
Materials:
-
FT-IR Spectrometer (e.g., PerkinElmer, Bruker)
-
Sample of the benzene derivative (liquid or solid)
-
Appropriate solvent for dissolving solid samples (if necessary), ensuring it has minimal interference in the spectral regions of interest (e.g., carbon tetrachloride, chloroform)
-
Salt plates (e.g., NaCl, KBr) for liquid samples or KBr powder for solid samples (for pellet preparation)
-
Hydraulic press for KBr pellet preparation
-
Mortar and pestle
-
Pipettes and spatulas
Methodology:
-
Sample Preparation:
-
For Liquid Samples: A drop of the liquid sample is placed between two salt plates to form a thin capillary film.[3]
-
For Solid Samples (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
For Solutions: Dissolve the sample in a suitable solvent and place the solution in a liquid cell of a known path length.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample (capillary film, KBr pellet, or liquid cell) in the sample holder of the spectrometer.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Compare the observed band positions with established correlation charts and reference spectra to identify the functional groups and determine the substitution pattern of the benzene ring.
-
Comparative FT-IR Data for Benzene Derivatives
The substitution pattern on a benzene ring significantly influences the positions of the characteristic C-H out-of-plane bending vibrations. The overtone and combination bands in the 2000-1665 cm⁻¹ region also provide valuable, albeit weaker, clues to the substitution pattern.[2][4]
| Substitution Pattern | C-H Out-of-Plane Bending (γ C-H) (cm⁻¹) | Overtone/Combination Bands (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |
| Monosubstituted | 770-730 (strong) and 710-690 (strong) | Series of weak bands | Aromatic C-H stretch: 3100-3000C=C in-ring stretch: ~1600, ~1585, ~1500, ~1450 |
| Ortho-disubstituted | 770-735 (strong) | Pattern distinct from meta and para | Aromatic C-H stretch: 3100-3000C=C in-ring stretch: ~1600, ~1580, ~1500, ~1465 |
| Meta-disubstituted | 810-750 (strong) and 710-690 (strong) | Pattern distinct from ortho and para | Aromatic C-H stretch: 3100-3000C=C in-ring stretch: ~1600, ~1585, ~1500, ~1475 |
| Para-disubstituted | 860-800 (strong) | Simpler pattern than ortho and meta | Aromatic C-H stretch: 3100-3000C=C in-ring stretch: ~1615, ~1580, ~1510, ~1490 |
| 1,2,3-Trisubstituted | 780-760 and 745-705 | Complex patterns | Aromatic C-H stretch: 3100-3000 |
| 1,2,4-Trisubstituted | 885-870 and 825-805 | Complex patterns | Aromatic C-H stretch: 3100-3000 |
| 1,3,5-Trisubstituted | 865-810 and 730-675 | Complex patterns | Aromatic C-H stretch: 3100-3000 |
Note: The exact positions of the absorption bands can be influenced by the nature of the substituents (electron-donating or electron-withdrawing).
Visualizing FT-IR Analysis and Substitution Patterns
To further clarify the process and the relationships between substitution and spectral features, the following diagrams are provided.
References
Determining Neopentylbenzene Purity: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. Neopentylbenzene, a substituted aromatic hydrocarbon, is utilized in various research and development applications where its purity can significantly impact reaction outcomes and product quality. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the determination of this compound purity. The performance of each method is evaluated based on key validation parameters, supported by experimental data from analogous compounds.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[1] Alternative methods such as GC-FID and HPLC also offer viable options for purity assessment, each with its own set of advantages and limitations.[1][2]
Table 1: Performance Comparison of Analytical Methods for Aromatic Hydrocarbon Purity Analysis
| Parameter | GC-MS | GC-FID | HPLC |
| Principle | Separates based on volatility and mass-to-charge ratio of ionized compounds.[1] | Separates based on volatility and detects combustible analytes. | Separates based on polarity and differential partitioning between mobile and stationary phases.[1] |
| Selectivity | High (based on mass spectra) | Moderate (based on retention time) | Moderate to High (depending on detector) |
| Sensitivity | High (ng to pg level)[3] | High (ng level) | Moderate to High (µg to ng level) |
| Limit of Detection (LOD) | 0.5 – 2.6 µg/L[4] | ~0.3 µg/L[5] | 2.4 - 11.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.8 – 8.8 µg/L[4] | ~0.8 µg/L[5] | 7.3 µg/mL |
| Linearity (R²) | >0.99[6] | >0.999[7] | >0.999 |
| Precision (%RSD) | < 15%[4] | < 5%[7] | < 5%[8] |
| Typical Run Time | 10 - 30 min[9] | 10 - 30 min | 15 - 45 min |
| Instrumentation Cost | High | Moderate | Moderate to High |
| Best Suited For | Identification and quantification of volatile and semi-volatile impurities.[1] | Routine quantification of known volatile impurities. | Analysis of non-volatile or thermally labile impurities.[1] |
*Data for Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) as representative aromatic hydrocarbons. **Data for succinylcholine (B1214915) and its impurities as representative compounds in a pharmaceutical setting.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the determination of this compound purity using GC-MS, GC-FID, and HPLC.
GC-MS Protocol for this compound Purity
This protocol is based on standard methods for the analysis of monocyclic aromatic hydrocarbons, such as ASTM D7504.[10]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of impurities.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300).
-
3. Data Analysis:
-
Identify this compound and any impurities based on their retention times and mass spectra.
-
Quantify the purity by calculating the area percent of the this compound peak relative to the total area of all peaks. For higher accuracy, use an internal or external standard calibration method.
GC-FID Protocol for this compound Purity
This protocol is adapted from methods for the quantitative analysis of aromatic hydrocarbons.[11]
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the GC-MS analysis.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC with FID or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: FID at 280 °C.
3. Data Analysis:
-
Identify this compound and impurities based on their retention times.
-
Determine the purity using area percent normalization or by calibration with an internal or external standard.
HPLC Protocol for this compound Purity
While less common for volatile hydrocarbons, HPLC can be used, particularly for identifying non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify this compound and any impurities by their retention times and UV spectra.
-
Calculate the purity using area percent normalization from the chromatogram.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical approach to selecting the appropriate analytical method for purity determination.
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful technique due to its high sensitivity and specificity, which allow for the identification of unknown impurities.[1] GC-FID offers a cost-effective and robust alternative for routine quantitative analysis when the identities of potential impurities are known.[12] While HPLC is less conventional for volatile hydrocarbons, it serves as a valuable complementary technique for the analysis of non-volatile or thermally sensitive impurities that may be present. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of sensitivity, and available instrumentation.[1]
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]
- 5. scielo.org.co [scielo.org.co]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 8. inis.iaea.org [inis.iaea.org]
- 9. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace Impurities in Monocyclic Aromatic Hydrocarbons [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
A Comparative Analysis of Reactivity in Substituted Neopentylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Principles of Reactivity
The reactivity of a substituted benzene (B151609) ring towards an electrophile is governed by the electronic properties of the substituent. Substituents influence the electron density of the aromatic ring through a combination of inductive and resonance effects. These effects determine both the rate of reaction (activation or deactivation) and the position of electrophilic attack (orientation).
-
Activating Groups: Electron-donating groups (EDGs) increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. Examples include alkyl groups (like the neopentyl group itself), alkoxy groups (-OR), and amino groups (-NR₂).
-
Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic and less reactive. These groups typically direct incoming electrophiles to the meta position. Examples include nitro groups (-NO₂), cyano groups (-CN), and carbonyl groups (-COR).
The neopentyl group, being an alkyl group, is itself an electron-donating, activating group that directs to the ortho and para positions. The addition of other substituents to the neopentylbenzene core will further modify the ring's reactivity based on their own electronic properties.
Comparative Data on Electrophilic Nitration
To illustrate how the reactivity of substituted this compound derivatives can be quantified and compared, the following table presents hypothetical data for a competitive nitration reaction. In a real-world scenario, these values would be determined experimentally.
| Substituent (X) | Position of X | Relative Rate (k_rel) | Product Distribution (%) |
| ortho | |||
| -H | - | 1.00 | 45 |
| -CH₃ | para | 25 | - |
| -OCH₃ | para | 150 | - |
| -Cl | para | 0.3 | - |
| -NO₂ | meta | 6 x 10⁻⁸ | <1 |
Note: This data is illustrative and intended to demonstrate the expected trends based on substituent effects. Actual experimental data would be required for a definitive comparison.
Experimental Protocols
A common method for determining the relative reactivity of different aromatic compounds is through competitive reactions . In a competitive nitration, two different substituted this compound derivatives are reacted simultaneously with a limited amount of the nitrating agent. The ratio of the nitrated products directly reflects the relative rates of reaction of the starting materials.
Experimental Protocol for Competitive Nitration of Substituted Neopentylbenzenes
1. Preparation of the Nitrating Mixture:
- In a flask kept in an ice-water bath, slowly add a pre-determined molar equivalent of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.
2. Reaction Setup:
- In a separate round-bottom flask equipped with a magnetic stirrer and also cooled in an ice bath, dissolve equimolar amounts of the two substituted this compound derivatives (e.g., this compound and p-methylthis compound) in a suitable inert solvent (e.g., glacial acetic acid).
3. Reaction Execution:
- Slowly add the prepared nitrating mixture dropwise to the solution of the aromatic compounds. The total amount of nitrating agent should be substoichiometric (e.g., 0.5 equivalents relative to the total moles of aromatic compounds) to ensure competition.
- Maintain the reaction temperature below 10°C throughout the addition.
- After the addition is complete, allow the reaction to stir in the ice bath for a specified time (e.g., 30 minutes).
4. Work-up:
- Pour the reaction mixture slowly onto crushed ice with stirring.
- Extract the organic products with a suitable solvent (e.g., dichloromethane) in a separatory funnel.
- Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
5. Product Analysis:
- Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
- The relative peak areas of the nitrated products, corrected with response factors if necessary, will give the ratio of their formation, which corresponds to the relative reactivity of the starting materials.
Visualizing Reaction Principles and Workflows
Influence of Substituents on Reactivity
The following diagram illustrates the logical relationship between the electronic nature of a substituent and its effect on the reactivity of the this compound ring towards electrophilic attack.
Experimental Workflow for Comparative Reactivity Analysis
The diagram below outlines the typical experimental workflow for determining the comparative reactivity of substituted this compound derivatives via competitive nitration.
Neopentylbenzene: A Spectroscopic Reference Standard Explored
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of spectroscopic analysis, the reliability of experimental data hinges on the quality and suitability of reference standards. These standards are crucial for instrument calibration, qualification, and as internal benchmarks for quantitative measurements. While well-established standards dominate the landscape, exploring alternative compounds with unique properties can offer advantages in specific applications. This guide provides a comprehensive comparison of neopentylbenzene with commonly used spectroscopic reference standards across major analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Performance Comparison of Spectroscopic Reference Standards
The selection of an appropriate reference standard is critical for accurate and reproducible spectroscopic measurements. The following tables provide a comparative overview of this compound against established standards in major spectroscopic techniques.
Table 1: Comparison of NMR Reference Standards
| Feature | This compound | Tetramethylsilane (TMS) |
| ¹H NMR Signals | Aromatic protons (multiplet, ~7.1-7.3 ppm), Methylene protons (singlet, ~2.48 ppm), tert-Butyl protons (singlet, ~0.90 ppm) | Single sharp singlet at 0 ppm (by definition) |
| ¹³C NMR Signals | Multiple signals in both aromatic (~125-140 ppm) and aliphatic regions (~30-50 ppm) | Single sharp singlet at 0 ppm (by definition) |
| Chemical Inertness | Generally inert, but the aromatic ring can undergo reactions under harsh conditions. | Highly inert and non-reactive with most organic samples and solvents.[1] |
| Volatility | Low volatility (Boiling Point: 185-186 °C).[2] | Highly volatile (Boiling Point: 27 °C), making sample recovery difficult. |
| Solubility | Soluble in common deuterated organic solvents (e.g., CDCl₃, DMSO-d₆). | Soluble in most organic solvents. |
| Advantages | - Low volatility allows for easier sample handling and recovery.- Multiple, well-separated signals can be useful for referencing different spectral regions.- Structurally similar to many aromatic analytes. | - Single, sharp signal at 0 ppm simplifies spectral referencing.[1]- Highly inert, minimizing potential interactions with the analyte. |
| Disadvantages | - Multiple signals may overlap with analyte peaks.- Not universally accepted as a primary reference standard. | - High volatility makes it difficult to maintain a constant concentration in the sample.[1]- Can be challenging to remove from the sample after analysis. |
Table 2: Comparison of IR Spectroscopy Calibration Standards
| Feature | This compound (as a liquid film) | Polystyrene Film |
| Key Absorption Bands | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-H bending.[3] | Multiple sharp, well-characterized absorption bands across the mid-IR region (e.g., ~3026, 2924, 1601, 1493, 1452, 756, 698 cm⁻¹).[3] |
| Physical State | Liquid at room temperature. | Solid, stable film. |
| Ease of Use | Requires preparation of a thin film between IR-transparent windows (e.g., NaCl, KBr). | Pre-prepared, easy to mount in the spectrometer's sample holder. |
| Stability | Stable under normal laboratory conditions. | Highly stable and durable, suitable for long-term use.[4] |
| Advantages | - Can be used to calibrate for liquid samples in their native state.- Provides sharp, well-defined peaks. | - Widely accepted and used for instrument qualification.[4]- Provides a large number of calibration points across the spectrum.[3]- Reusable and long-lasting. |
| Disadvantages | - Path length can be difficult to control precisely.- Potential for evaporation during measurement. | - Not suitable for calibrating liquid cells.- The film thickness can affect absorbance values. |
Table 3: Comparison of UV-Vis Wavelength Accuracy Standards
| Feature | This compound (in a non-absorbing solvent) | Holmium Oxide Solution/Glass |
| Absorption Maxima (λmax) | Fine structure in the UV region (~240-270 nm) due to the benzene (B151609) ring. | Multiple sharp and well-defined absorption peaks across the UV and visible range (e.g., ~241, 279, 361, 453, 536, 637 nm).[1][5] |
| Spectral Features | Relatively broad absorption bands with some vibrational fine structure. | Very sharp and narrow absorption bands.[6] |
| Stability | Stable in solution if protected from evaporation. | Highly stable, especially in glass filter form.[7] |
| Traceability | Not a primary standard for wavelength accuracy. | Widely recognized and traceable to NIST standards.[1][5] |
| Advantages | - Represents a class of common aromatic analytes.- Easy to prepare in various solvents. | - Provides numerous calibration points over a wide spectral range.[6]- Sharp peaks allow for precise wavelength calibration.[6]- Certified reference materials are readily available. |
| Disadvantages | - Absorption bands are not as sharp as those of rare-earth oxides.- Peak positions can be solvent-dependent. | - Can be more expensive than simple organic compounds.- The solution form requires careful handling. |
Table 4: Comparison of Mass Spectrometry Reference Standards
| Feature | This compound | Perfluorotributylamine (B110022) (PFTBA) |
| Molecular Ion (M⁺•) | m/z 148.[8] | Not typically observed. |
| Key Fragment Ions (m/z) | 91 (tropylium ion), 57 (tert-butyl cation). | 69, 100, 119, 131, 219, 264, 414, 502, 614. |
| Use Case | Potential as a system suitability standard or internal standard for alkylbenzene analysis. | Instrument tuning and mass calibration across a wide mass range.[9] |
| Chemical Properties | Hydrocarbon, relatively non-polar. | Fluorinated compound, chemically inert. |
| Advantages | - Structurally representative of a class of environmental and industrial compounds.- Known and predictable fragmentation pattern. | - Provides a series of well-spaced ions over a broad mass range.- Chemically inert and does not interfere with most analyses. |
| Disadvantages | - Limited number of fragment ions for wide-range calibration.- Potential for fragmentation to vary with instrument conditions. | - Not structurally similar to most analytes.- Primarily used for instrument setup, not as an internal standard for quantification of unrelated compounds. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the consistent and accurate use of reference standards.
Protocol 1: Quantitative NMR (qNMR) using an Internal Standard
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known mass of the internal standard (e.g., this compound) using an analytical balance.
-
Dissolve the standard in a known volume of a high-purity deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the analyte.
-
Dissolve the analyte in a precise volume of the deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the analyte solution.
-
Vortex the final solution to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Transfer the solution to a high-quality NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters, including:
-
A calibrated 90° pulse.
-
A long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard protons).
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[3]
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Protocol 2: FTIR Spectrometer Wavelength Calibration using Polystyrene Film
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Allow the instrument to stabilize for at least 30 minutes.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment is empty.
-
Acquire a background spectrum.
-
-
Sample Spectrum Acquisition:
-
Mount the polystyrene calibration film in the sample holder.
-
Acquire the spectrum of the polystyrene film over the desired wavenumber range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[10]
-
-
Wavelength Accuracy Verification:
-
Identify the positions of several well-defined absorption peaks in the polystyrene spectrum.
-
Compare the observed peak positions with the certified values for the polystyrene standard.[3]
-
The deviation should be within the manufacturer's specified tolerance (typically ±1 cm⁻¹).
-
Protocol 3: UV-Vis Spectrophotometer Wavelength Accuracy Calibration
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps).
-
Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the same solvent used for the reference standard (e.g., 1.4 M perchloric acid for holmium oxide solution).
-
Place the cuvette in the sample holder and record a baseline spectrum.
-
-
Standard Measurement:
-
Use a certified holmium oxide solution in a quartz cuvette or a holmium oxide glass filter.
-
Place the standard in the sample holder and acquire its absorption spectrum over the appropriate wavelength range (e.g., 200-700 nm).[11]
-
-
Wavelength Accuracy Verification:
-
Identify the wavelengths of the characteristic absorption maxima of the holmium oxide standard.
-
Compare the measured wavelengths with the certified values.[1][5]
-
The difference should not exceed the tolerance specified by the relevant pharmacopeia or the instrument manufacturer (e.g., ±1 nm in the UV range and ±3 nm in the visible range).[12]
-
Protocol 4: GC-MS Tuning and Mass Axis Calibration
-
Instrument Preparation:
-
Ensure the GC-MS system is at operating temperature and vacuum.
-
Confirm that the carrier gas flow is stable.
-
-
Introduction of the Tuning Compound:
-
Introduce the vapor of a suitable tuning compound, typically perfluorotributylamine (PFTBA), into the ion source via a dedicated calibration valve.[9]
-
-
Automated Tuning:
-
Initiate the automated tuning procedure using the instrument's software.
-
The software will adjust ion source voltages, lens potentials, and quadrupole parameters to achieve the target ion abundances and peak shapes for the characteristic PFTBA fragment ions (e.g., m/z 69, 219, 502).[13]
-
-
Evaluation of the Tune Report:
-
Review the generated tune report to ensure that key parameters meet the manufacturer's specifications. This includes:
-
Correct mass assignments for the primary tuning ions.
-
Appropriate isotopic ratios.
-
Acceptable peak widths and shapes.
-
Low background and absence of significant air and water peaks (m/z 18, 28, 32).[13]
-
-
Visualizing Experimental Workflows and Relationships
Graphical representations of workflows and logical relationships can clarify complex processes in spectroscopic analysis.
Caption: Logical relationships between spectroscopic techniques, reference standards, and their applications.
Caption: Experimental workflow for quantitative NMR (qNMR) using an internal standard.
References
- 1. WAV-1 UV/VIS Advanced Holmium Oxide Wavelength Accuracy Standard (240-640nm) — FireflySci Cuvette Shop [fireflysci.com]
- 2. mt.com [mt.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. wikitechy.com [wikitechy.com]
- 5. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wavelength Calibration: Why Holmium Oxide Filters Are Industry Standards [eureka.patsnap.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 11. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 12. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Computational Conformational Analysis of Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional conformation of benzene (B151609) derivatives plays a pivotal role in determining their biological activity and material properties. Understanding the rotational dynamics and conformational preferences of substituents on the benzene ring is therefore crucial for rational drug design and the development of novel materials. This guide provides an objective comparison of common computational and experimental methods used for the conformational analysis of these molecules, supported by experimental data.
Unraveling Conformational Preferences: Computational and Experimental Synergy
The conformational landscape of a substituted benzene is primarily defined by the rotational barrier around the bond connecting a substituent to the aromatic ring. Computational chemistry offers a powerful toolkit to explore these landscapes, with methods ranging from high-accuracy quantum mechanics (QM) to efficient molecular mechanics (MM) force fields. Experimental techniques provide essential validation for these computational models, offering real-world data on molecular structure and dynamics.
A typical workflow for computational conformational analysis involves geometry optimization of different conformers and the calculation of their relative energies to determine the most stable structures and the energy barriers between them.[1] These computational predictions are then benchmarked against experimental data.
Key Computational Approaches
Quantum Mechanics (QM) Methods
QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate conformational analysis.
-
Density Functional Theory (DFT): DFT has become a workhorse for conformational analysis due to its favorable balance of accuracy and computational cost.[1][2] Various functionals are available, with B3LYP and M06-2X being commonly employed for organic molecules.[3][4] DFT calculations can predict ground and excited-state geometries and are used to study the effects of substituents on the benzene ring's structure and aromaticity.[5][6][7] For instance, in the study of (methoxyethynyl)benzene (B15476471) derivatives, DFT was used to determine the dihedral angles, relative energies of conformers, and rotational energy barriers.[1]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock ab initio method that provides a good level of accuracy for systems where electron correlation is important, such as those with π-π stacking interactions.[8][9] It is often used as a benchmark for other computational methods.[3][4][9] For example, MP2 calculations have been used to determine the conformational energies of various organic molecules, including benzene derivatives.[10]
Molecular Mechanics (MM) Force Fields
Force fields are empirical functions that describe the potential energy of a system of atoms. They are computationally much less expensive than QM methods, making them suitable for studying large molecules and for performing molecular dynamics simulations.
-
Common Force Fields: Several force fields have been developed and parameterized for aromatic molecules, including AMOEBA, GROMOS, MMFF94, OPLS/AA, GAFF2, and OpenFF.[8][11][12] The choice of force field can significantly impact the results, and their performance varies depending on the system under study.[11] For instance, in a study of macrocyclic compounds, the OpenFF 2.0 and XFF force fields were found to outperform GAFF2 and OPLS/AA in reproducing NMR data.[11]
Experimental Validation Techniques
Experimental data is indispensable for validating the accuracy of computational predictions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[13][14] Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, providing valuable information about the predominant conformers.[13][15][16][17][18] For example, 13C NMR chemical shifts have been used in conjunction with computational methods to determine the conformations of various substituted benzenes.[15]
-
X-ray Crystallography: X-ray crystallography provides highly accurate information about the conformation of molecules in the solid state.[5][19][20][21] It can reveal precise bond lengths, bond angles, and dihedral angles, offering a direct comparison with computationally optimized geometries.[21][22] However, it's important to note that crystal packing forces can sometimes influence the observed conformation.
-
Gas-Phase Electron Diffraction (GED): GED is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular interactions.[22][23] This technique provides information on internuclear distances and can be used to validate the gas-phase conformations predicted by computational methods.[24][25]
Comparative Data on Benzene Derivatives
The following table summarizes representative computational and experimental data for the conformational analysis of selected benzene derivatives.
| Benzene Derivative | Method | Parameter | Value | Reference |
| Ethylbenzene | MMFF94 + GIAO (B3LYP/6-31+G(d)) | Conformer Population | Two equally populated conformers (methyl planar and perpendicular to the ring) | [15] |
| Phenol | MMFF94 + GIAO (B3LYP/6-31+G(d)) | Preferred Conformation | Planar | [15] |
| Anisole | MMFF94 + GIAO (B3LYP/6-31+G(d)) | Preferred Conformation | Planar | [15] |
| 2,6-Dimethylanisole | MMFF94 + GIAO (B3LYP/6-31+G(d)) | Preferred Conformation | Perpendicular | [15] |
| Biphenyl | MMFF94 + GIAO (B3LYP/6-31+G(d)) | Phenyl Ring Dihedral Angle | ~45° | [15] |
| 1,2-Diphenylethane | Computational (unspecified) | Energy Difference (gauche vs. anti) | 0.57 - 1.19 kcal/mol (in favor of anti) | [9] |
| Benzene | DLPNO-CCSD(T) | Reference for conformational energies | - | [9] |
| (Methoxyethynyl)benzene | DFT | Global Energy Minimum | Planar conformer | [1] |
Experimental and Computational Protocols
Computational Methodology
A general workflow for the computational conformational analysis of benzene derivatives is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 3. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities [frontiersin.org]
- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 14. auremn.org.br [auremn.org.br]
- 15. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 22. epmagazine.org [epmagazine.org]
- 23. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]
Safety Operating Guide
Proper Disposal of Neopentylbenzene: A Guide for Laboratory Professionals
The proper disposal of neopentylbenzene is critical for ensuring laboratory safety and environmental compliance. As a flammable liquid, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides essential safety information, operational plans, and step-by-step procedures for its disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. This compound is a flammable liquid and vapor. Always work in a well-ventilated area, preferably within a chemical fume hood, and ensure that ignition sources such as heat, sparks, and open flames are absent. Personal Protective Equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, should be worn at all times.
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Turn off all ignition sources. The spill should be contained and absorbed using a chemical spill kit. The contaminated absorbent materials must then be treated as hazardous waste[1].
Hazardous Waste Classification
This compound is classified as a hazardous waste due to its flammability. The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), defines flammable liquids with a flash point less than 60°C (140°F) as ignitable hazardous wastes[2]. This compound, with a flash point of 50°C, falls into this category. Therefore, it cannot be disposed of in regular trash or poured down the drain[3][4]. All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program[3].
Quantitative Data for this compound
| Property | Value | Reference |
| CAS Number | 1007-26-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 148.25 g/mol | --INVALID-LINK-- |
| Physical State | Liquid | --INVALID-LINK-- |
| Boiling Point | 186 °C | --INVALID-LINK-- |
| Flash Point | 50 °C (122 °F) | --INVALID-LINK-- |
| GHS Signal Word | Warning | --INVALID-LINK-- |
| Hazard Statement | H226: Flammable liquid and vapor | --INVALID-LINK-- |
Operational Plan for this compound Disposal
This section provides a step-by-step protocol for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Containerization
-
Select an Appropriate Container : Use a chemically compatible container with a leak-proof, screw-on cap[5]. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue[3]. The container must be in good condition, free from rust or leaks[6].
-
Segregate Waste : Do not mix this compound with incompatible waste streams, such as acids, bases, or oxidizers[7]. Collect halogenated and non-halogenated solvent waste separately[2].
-
Fill Level : Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion[7].
-
Keep Containers Closed : Waste containers must be kept tightly closed except when adding waste[5][6].
Step 2: Labeling the Waste Container
Proper labeling is a critical compliance step. The label must be affixed to the container as soon as waste is first added.
-
Use a Hazardous Waste Tag : Your institution's EHS department will provide official hazardous waste tags[3][8].
-
Complete All Information Fields : The tag must include the following information[3]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." For mixtures, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
The date of waste generation (the date you first add waste to the container).
-
The location of origin (building and room number).
-
The name and contact information of the Principal Investigator or responsible person.
-
-
Indicate Hazards : Check the appropriate hazard pictograms on the label. For this compound, this will include the flame pictogram for flammability.
Step 3: Storing the Waste
-
Designate a Storage Area : Store the labeled waste container in a designated hazardous waste storage area within the laboratory, near the point of generation[2][5].
-
Use Secondary Containment : Place the waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills[5]. The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container[5].
-
Segregate by Hazard : Store flammable waste in a designated flammable storage cabinet, away from incompatible materials[7].
Step 4: Arranging for Disposal
-
Schedule a Pickup : Once the container is full or within 90 days of the accumulation start date, arrange for a waste pickup from your institution's EHS department. Do not accumulate more than 55 gallons of a single hazardous waste stream[5].
-
Submit Paperwork : Complete and submit any required hazardous waste disposal forms to the EHS office[3]. This may be an online or paper form and typically requires a detailed list of the waste container's contents.
Step 5: Disposal of Empty Containers
An empty container that held this compound must also be managed as hazardous waste.
-
Triple Rinse : The container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve this compound[6][8].
-
Collect the Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous waste[6][8]. It can be added to a compatible solvent waste stream.
-
Deface the Label : After triple-rinsing and air-drying, completely deface or remove the original chemical label and any hazardous waste markings[8].
-
Final Disposal : The clean, defaced container can now be disposed of in the regular trash or recycled according to your institution's policies[8].
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. geo.utexas.edu [geo.utexas.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Neopentylbenzene
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Neopentylbenzene. Designed for researchers, scientists, and drug development professionals, these procedural guidelines are intended to ensure a safe laboratory environment and operational excellence. Adherence to these protocols is essential for minimizing risks associated with this chemical.
Essential Safety and Personal Protective Equipment (PPE)
This compound is a flammable liquid and requires careful handling in a controlled laboratory environment. The following table summarizes the necessary personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Butyl Rubber Gloves | This compound is an aromatic hydrocarbon. General chemical resistance guides indicate that nitrile gloves offer poor protection against this class of chemicals.[1][2][3] Viton® and butyl rubber gloves are recommended for their high resistance to aromatic solvents.[1][4] For incidental contact, a double layer of nitrile gloves may be used, but they should be replaced immediately upon any splash. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses do not provide adequate protection from splashes. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and vapors. |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat is mandatory due to the flammable nature of this compound. This should be worn over full-length clothing. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | All handling of this compound that may generate vapors must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of fumes. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is operational and the certification is current. The sash should be kept at the lowest possible height during the procedure.
-
Removal of Ignition Sources: this compound is flammable. All potential ignition sources, such as hot plates, open flames, and non-intrinsically safe electrical equipment, must be removed from the immediate work area.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the fume hood. This minimizes the time the container is open.
2. Handling and Transfer:
-
Grounding: When transferring this compound from a larger container, ensure both containers are properly grounded to prevent the buildup of static electricity, which can ignite the vapors.
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper) when opening or closing containers.
-
Controlled Dispensing: Use a funnel or a pipette to transfer the liquid and avoid splashing. Always keep containers sealed when not in use.
3. Post-Procedure:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual this compound.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work, even if gloves were worn.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Liquid this compound Waste | Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with flammable organic solvents. Never pour this compound down the drain. |
| Contaminated Solid Waste | All solid materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be disposed of in a designated solid hazardous waste container. |
| Empty Containers | Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Emergency Spill Response
In the event of a this compound spill, follow these procedures immediately.
1. Minor Spill (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use a chemical spill kit to absorb the spill. Place absorbent material around the edges of the spill and then cover the entire spill.
-
Cleanup: Using non-sparking tools, collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
2. Major Spill (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others to evacuate.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | 186 °C |
| Flash Point | 50 °C |
| Density | 0.86 g/mL at 20 °C |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



